Sodium 3,5,6-trichloropyridin-2-olate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
CAS No. |
37439-34-2 |
|---|---|
Molecular Formula |
C5H2Cl3NNaO |
Molecular Weight |
221.42 g/mol |
IUPAC Name |
sodium;3,5,6-trichloropyridin-2-olate |
InChI |
InChI=1S/C5H2Cl3NO.Na/c6-2-1-3(7)5(10)9-4(2)8;/h1H,(H,9,10); |
InChI Key |
DXEYVFFFVOFVOK-UHFFFAOYSA-N |
SMILES |
C1=C(C(=NC(=C1Cl)Cl)[O-])Cl.[Na+] |
Canonical SMILES |
C1=C(C(=O)NC(=C1Cl)Cl)Cl.[Na] |
Other CAS No. |
37439-34-2 |
physical_description |
Liquid |
Pictograms |
Irritant |
Origin of Product |
United States |
Foundational & Exploratory
What are the chemical properties of Sodium 3,5,6-trichloropyridin-2-olate?
This technical guide provides an in-depth analysis of Sodium 3,5,6-trichloropyridin-2-olate, a critical intermediate in agrochemical synthesis and a significant metabolite in environmental toxicology.[1]
Chemical Class: Halogenated Pyridine Salt Primary Application: Precursor for Organophosphate Insecticides (Chlorpyrifos) & Herbicides (Triclopyr)[1][2]
Executive Summary
This compound (Na-TCP) is the sodium salt of 3,5,6-trichloro-2-pyridinol (TCP).[1][3][4] It serves as the nucleophilic scaffold in the synthesis of major crop protection agents, most notably Chlorpyrifos and Triclopyr.[1] For researchers and drug development professionals, understanding Na-TCP is twofold: it is a reactive intermediate for synthesizing bioactive pyridine derivatives and a primary environmental/biological metabolite requiring rigorous monitoring.[1] Its chemistry is defined by the electron-deficient pyridine ring and the ambident nucleophilicity of the pyridinolate anion.[1]
Chemical Identity & Physicochemical Characterization[1][2][3][4][5][6][7][8][9]
Na-TCP exists as a stable solid under ambient conditions but exhibits distinct solubility and stability profiles dependent on pH and solvent polarity.[1]
Table 1: Physicochemical Constants
| Property | Data | Notes |
| IUPAC Name | This compound | |
| CAS Number | 37439-34-2 | Parent Acid CAS: 6515-38-4 |
| Molecular Formula | C₅HCl₃NNaO | Often denoted as C₅HCl₃NO[1][3][4][5][6]·Na |
| Molecular Weight | 220.42 g/mol | Parent Acid MW: 198.43 g/mol |
| Appearance | White to pale yellow crystalline powder | Darkens upon oxidation/light exposure |
| Solubility (Water) | ~20% (w/v) at 100°C; Slightly soluble at 20°C | Solubility decreases significantly at pH < 4.5 |
| pKa (Parent Acid) | 4.51 - 4.55 | Acidic apparent; exists as anion at physiological pH |
| Melting Point | > 300°C (Decomposes) | Parent acid melts at ~170°C |
| Thermal Stability | Stable < 280°C | Dechlorination/hydroxylation > 300°C |
Solubility and pH Dependence
The solubility of Na-TCP is governed by the pKa of its conjugate acid (TCP), which is approximately 4.51.[1]
-
pH > 5: The compound exists predominantly as the soluble trichloropyridinolate anion.[1]
-
pH < 4: Protonation occurs, precipitating the free acid (3,5,6-trichloro-2-pyridinol), which has very low water solubility (< 100 mg/L).[1] This pH-dependent phase change is critical for isolation protocols and waste stream management.[1]
Structural Analysis & Bonding
Tautomerism and Resonance
While the parent compound (TCP) exhibits lactam-lactim tautomerism (pyridinone vs. pyridinol), the sodium salt exists as a resonance-stabilized anion.[1] The negative charge is delocalized between the oxygen and the ring nitrogen, though the oxygen atom retains higher electron density, making it the primary site for nucleophilic attack in alkylation reactions.[1]
Diagram 1: Resonance and Tautomeric Equilibrium
The following diagram illustrates the relationship between the salt, the anion resonance, and the protonated tautomers.
Caption: Equilibrium showing dissociation of Na-TCP to the ambident anion and subsequent protonation to pyridinol/pyridinone tautomers.
Synthesis & Production Pathways
Industrial production of Na-TCP follows two primary routes. The choice of route impacts the impurity profile, particularly the presence of tetrachloropyridine isomers.[1]
Route A: Pyridine Chlorination (Traditional)[1]
-
Chlorination: Liquid phase chlorination of pyridine yields 2,3,5,6-tetrachloropyridine.[1][2]
-
Hydrolysis: Selective alkaline hydrolysis (NaOH) at the 2-position converts the tetrachloro- intermediate to this compound.[1]
-
Note: This route is corrosive and can yield higher isomeric impurities.[1]
-
Route B: Acyclic Condensation (Modern/Clean)[1]
-
Condensation: Trichloroacetyl chloride reacts with acrylonitrile to form an open-chain intermediate (2,2,4-trichloro-4-cyanobutyryl chloride).[1]
-
Cyclization: Ring closure forms the dihydropyridinone core.[1]
-
Aromatization: Treatment with NaOH induces dehydrochlorination and aromatization directly to Na-TCP.[1]
Diagram 2: Acyclic Synthesis Workflow
Caption: The "One-Pot" acyclic synthesis route, favored for higher purity and reduced isomeric by-products.[1]
Reactivity & Chemical Behavior[1]
Nucleophilic Substitution (O-Alkylation)
The most critical reaction of Na-TCP is its use as a nucleophile.[1] The oxygen atom attacks electrophilic phosphorus or carbon centers.[1]
-
Synthesis of Chlorpyrifos: Na-TCP reacts with O,O-diethyl phosphorochloridothioate.[1]
Thermal Decomposition
Na-TCP is thermally stable up to ~280°C. Above this threshold, or in sub/supercritical water oxidation (SCWO) conditions, it undergoes:
-
Dechlorination: Sequential loss of Cl atoms.[1]
-
Hydroxylation: Replacement of Cl with OH groups, leading to polyhydroxylated pyridines.[1][8]
-
Ring Opening: Ultimate mineralization to CO₂, H₂O, and NaCl under oxidative conditions.[1]
Analytical Methods
For researchers detecting Na-TCP (or free TCP) in biological or environmental samples:
-
HPLC-UV:
-
GC-MS:
Safety & Toxicology
Handling Precautions
-
Corrosivity: While the salt is less volatile than the acid, it is an irritant to eyes and skin.[1]
-
Inhalation: Dust inhalation can cause respiratory irritation.[1] Use local exhaust ventilation.[1]
Biological Activity
Na-TCP is the primary metabolite of Chlorpyrifos.[1] In toxicological studies (mice/rats):
-
Nephrotoxicity & Hepatotoxicity: High doses have been linked to oxidative stress in liver and kidney tissues.[1]
-
Clearance: It is excreted in urine.[1] Monitoring urinary TCP levels is the standard biomarker for human exposure to chlorpyrifos.[1]
References
-
U.S. EPA. (2024).[1] CompTox Chemicals Dashboard: 3,5,6-Trichloro-2-pyridinol. Environmental Protection Agency.[1][2] [Link][1][6]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 23662263, Sodium 3,5,6-trichloro-2-pyridinolate. National Library of Medicine.[1] [Link]
-
Gong, Y., et al. (2025).[1] Decomposition and Oxidation of Sodium 3,5,6-Trichloropyridin-2-ol in Sub- and Supercritical Water. ResearchGate. [Link]
-
NIST. (2024). 2-Hydroxy-3,5,6-trichloropyridine Mass Spectrum and Properties. NIST Chemistry WebBook, SRD 69.[1][9] [Link][1]
Sources
- 1. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 2. chembk.com [chembk.com]
- 3. nbinno.com [nbinno.com]
- 4. Sodium 3,5,6-trichloro-2-pyridinolate | C5HCl3NNaO | CID 23662263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,5,6-Trichloro-2-pyridinol | C5H2Cl3NO | CID 23017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. TCPy - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. 2-Hydroxy-3,5,6-trichloropyridine [webbook.nist.gov]
Technical Guide: Mechanism of Action & Reactivity Profile of Sodium 3,5,6-Trichloropyridin-2-olate
Executive Summary
Sodium 3,5,6-trichloropyridin-2-olate (Na-TCP) represents a critical chemical pivot point in organophosphate chemistry.[1] As the sodium salt of 3,5,6-trichloropyridin-2-ol (TCP), it serves a dual role: it is the nucleophilic intermediate required for the synthesis of chlorpyrifos and triclopyr, and it is the stable, water-soluble biomarker of exposure to these agrochemicals.
This guide analyzes the mechanistic behavior of Na-TCP in two distinct environments:
-
Synthetic Chemistry: Its role as an ambident nucleophile in phosphorylation reactions.
-
Biological Systems: Its pharmacokinetics, non-cholinergic toxicity, and metabolic conjugation pathways.
Part 1: Chemical Architecture & Reactivity
Structural Identity & Resonance
Na-TCP (CAS: 37439-34-2) exists in equilibrium between pyridinol and pyridinone tautomers. However, in its sodium salt form under alkaline conditions, it exists primarily as the pyridinolate anion .
-
Ambident Nucleophilicity: The anion possesses two nucleophilic centers: the oxygen (O-attack) and the ring nitrogen (N-attack).
-
Regioselectivity: In the synthesis of chlorpyrifos, O-phosphorylation is the desired pathway. The electron-withdrawing chlorine atoms at positions 3, 5, and 6 decrease the electron density on the ring nitrogen, sterically and electronically favoring attack via the oxygen atom, particularly in polar aprotic solvents or under phase-transfer catalysis conditions.
Synthetic Mechanism: The O-Phosphorylation Pathway
The industrial utility of Na-TCP lies in its reaction with O,O-diethyl phosphorochloridothioate (DETCL).
Mechanism:
-
Nucleophilic Attack: The negatively charged oxygen of the trichloropyridinolate attacks the electrophilic phosphorus atom of DETCL.
-
Transition State: A pentacoordinate phosphorus transition state is formed.
-
Leaving Group Departure: The chloride ion is expelled, yielding Chlorpyrifos.
Critical Process Control: If the reaction pH drops (protonating the salt to the neutral phenol) or if specific solvent polarities are not maintained, N-alkylation byproducts can form, significantly reducing yield and purity.
Visualization: Synthetic Pathway & Regioselectivity
Figure 1: Synthetic pathway illustrating the generation of Na-TCP and its subsequent conversion to Chlorpyrifos via O-phosphorylation.
Part 2: Biological Mechanism of Action (Toxicology)
While the parent compound (Chlorpyrifos) is a potent Acetylcholinesterase (AChE) inhibitor, the intermediate Na-TCP (and its neutral form TCP) operates via a different toxicological mechanism. It does not inhibit AChE.
Metabolic Generation & Fate
Upon ingestion or exposure, Chlorpyrifos is metabolized by Cytochrome P450 enzymes (CYP2B6, CYP3A4) into Chlorpyrifos-oxon (the toxic bioactivator) and subsequently hydrolyzed by Paraoxonase 1 (PON1) into TCP.
Mechanism of Toxicity: Non-Cholinergic Pathways
Research indicates that TCP possesses intrinsic toxicity distinct from cholinergic crisis:
-
Endocrine Disruption (Anti-Androgenic): TCP competes with testosterone for binding to the Androgen Receptor (AR). It acts as an antagonist, disrupting Sertoli cell function and spermatogenesis.
-
Microtubule Disruption: At high concentrations, TCP interferes with microtubule polymerization, affecting cell division.
-
Mitochondrial Uncoupling: TCP acts as a protonophore, uncoupling oxidative phosphorylation in mitochondria, leading to cytotoxicity in renal (kidney) and hepatic (liver) tissues.
Detoxification: Glucuronidation
The primary clearance mechanism for TCP is Phase II conjugation. Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes conjugate glucuronic acid to the hydroxyl group of TCP, rendering it water-soluble for renal excretion.
Visualization: Metabolic & Toxicological Pathways
Figure 2: Metabolic cascade showing the formation of TCP from Chlorpyrifos and its divergent paths toward detoxification or off-target toxicity.
Part 3: Experimental Protocols
Protocol: HPLC Quantification of Na-TCP
Objective: To quantify Na-TCP purity or residue levels in biological/environmental samples. Principle: Na-TCP is converted to its neutral form (TCP) via acidification in the mobile phase to prevent peak tailing associated with the ionized salt form on C18 columns.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm) |
| Mobile Phase | Acetonitrile : Water (containing 0.1% H3PO4) [60:40 v/v] |
| Flow Rate | 1.0 mL/min |
| Detection | UV Absorbance @ 290 nm |
| Injection Vol | 10-20 µL |
| Retention Time | ~4.5 - 6.0 min (dependent on column length) |
Step-by-Step Workflow:
-
Sample Prep: Dissolve Na-TCP sample in Mobile Phase. If analyzing biological matrix (urine/plasma), perform acid hydrolysis (HCl, 80°C, 1h) to cleave glucuronide conjugates, then extract with ethyl acetate.
-
Equilibration: Flush column with mobile phase for 30 mins until baseline stabilizes.
-
Calibration: Inject standards of TCP (neutral form) at 1, 5, 10, 20, 50 ppm.
-
Analysis: Inject samples. Calculate concentration based on peak area relative to the standard curve.
Protocol: Synthesis via Trichloropyridine (Route 1)
Objective: Preparation of Na-TCP from 2,3,5,6-tetrachloropyridine.
-
Reagents: 2,3,5,6-tetrachloropyridine, NaOH (aq), DMSO or water solvent.
-
Reaction: Charge reactor with tetrachloropyridine and solvent. Heat to 80°C.
-
Hydrolysis: Slowly add NaOH solution (2.2 equivalents). The reaction is exothermic.
-
Reflux: Maintain temperature at 100-110°C for 4-6 hours.
-
Workup: Cool to room temperature. The Na-TCP precipitates or is crystallized by cooling/concentration.
-
Purification: Filtration and washing with cold brine.
References
-
Mechanism of Toxicity: Li, D., et al. (2021). "3,5,6-Trichloro-2-pyridinol intensifies the effect of chlorpyrifos on the paracrine function of Sertoli cells by preventing binding of testosterone and the androgen receptor." Toxicology. Link
-
Metabolic Pathway: Biochemical pathway of Chlorpyrifos degradation and TCP formation.[2] National Institutes of Health (NIH) / PubChem. Link
-
Chemical Properties: this compound Compound Summary. PubChem. Link
-
Synthesis & Industrial Application: "Method for preparing 3,5,6-trichloropyridin-2-ol sodium." Google Patents. Link
-
Environmental Fate: "Toxicity of 3,5,6-trichloro-2-pyridinol tested at multiple stages of zebrafish development." PubMed.[3] Link
Sources
- 1. CN104163789A - 3,5,6-trichloropyridin-2-ol sodium synthesis method - Google Patents [patents.google.com]
- 2. Identification and Dissipation of Chlorpyrifos and Its Main Metabolite 3,5,6-TCP during Wheat Growth with UPLC-QTOF/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism and kinetics of chlorpyrifos co-metabolism by using environment restoring microbes isolated from rhizosphere of horticultural crops under subtropics - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application of Sodium 3,5,6-trichloropyridin-2-olate in pesticide synthesis.
Application Note: Sodium 3,5,6-trichloropyridin-2-olate (STCP) in Pesticide Synthesis
Executive Summary
This compound (STCP) is the pivotal nucleophilic intermediate in the industrial synthesis of organophosphate insecticides (Chlorpyrifos, Chlorpyrifos-methyl) and pyridine-based herbicides (Triclopyr).[1] Its utility is defined by the ambident nature of the pyridinol anion, which requires precise reaction engineering to control regioselectivity (O- vs. N-alkylation) and suppress toxic by-products like sulfotep. This guide details the optimized protocols for these applications, focusing on Phase Transfer Catalysis (PTC) to enhance yield and compliance with FAO purity specifications.
Chemical Profile & Critical Quality Attributes (CQA)
Before initiating synthesis, the starting material must meet specific CQAs to prevent downstream failure.
| Attribute | Specification | Criticality |
| Appearance | Off-white to pale yellow solid | Indicator of oxidation/impurities. |
| Assay (HPLC) | Low purity leads to stoichiometric imbalance and side reactions. | |
| Free Alkali (NaOH) | Excess base promotes hydrolysis of phosphorothioate reactants. | |
| Water Content | < 1.0% (if dry salt) | Critical for anhydrous phosphorylation; less critical for PTC aqueous routes. |
| Solubility | Soluble in Water, MeOH | Essential for biphasic PTC systems.[1] |
Mechanism of Action: The Ambident Nucleophile
The reactivity of STCP is governed by the resonance of the 3,5,6-trichloropyridin-2-olate anion. It acts as an ambident nucleophile, capable of attacking electrophiles via the oxygen (O-alkylation) or the nitrogen (N-alkylation).
-
O-Alkylation (Desired): Leads to the bioactive ether linkage found in Chlorpyrifos and Triclopyr.
-
N-Alkylation (Undesired): Leads to pyridone impurities which are inactive and difficult to separate.
Control Strategy: According to Hard-Soft Acid-Base (HSAB) theory, the oxygen center is "harder" and the nitrogen "softer."
-
For Chlorpyrifos: The Phosphorus atom in diethyl thiophosphoryl chloride is a "soft" center, but the strong affinity of P-O bond formation drives the reaction.
-
For Triclopyr: The carbon in chloroacetic acid is "hard," favoring O-alkylation, provided the solvent polarity is managed to sequester the sodium cation.
Application Protocol A: Synthesis of Chlorpyrifos
Target: O,O-Diethyl O-(3,5,6-trichloro-2-pyridyl) phosphorothioate.[1]
The Challenge: Sulfotep Formation
The primary impurity of regulatory concern is Sulfotep (O,O,O',O'-tetraethyl dithiopyrophosphate).[1] FAO specifications limit this to < 3 g/kg.[2][3][4] Sulfotep forms if the diethyl thiophosphoryl chloride (DETC) hydrolyzes or reacts with itself in the presence of excess moisture or heat before coupling with STCP.
Optimized Phase Transfer Catalysis (PTC) Protocol
This protocol uses a biphasic system (Water/Dichlorobenzene) with a quaternary ammonium catalyst to transport the STCP anion into the organic phase.
Reagents:
-
STCP (Sodium Salt): 1.05 eq
-
DETC (Diethyl thiophosphoryl chloride): 1.00 eq
-
Solvent: o-Dichlorobenzene (ODCB) or Toluene
-
Catalyst: Benzyltriethylammonium chloride (TEBA) or Tetrabutylammonium bromide (TBAB) (1-2 mol%)
Step-by-Step Methodology:
-
Aqueous Phase Prep: Dissolve STCP (1.05 eq) in water to create a 20-30% w/w solution. Ensure pH is adjusted to ~10-11. Do not exceed pH 12 to prevent DETC hydrolysis.
-
Biphasic Setup: Charge the reaction vessel with the organic solvent (ODCB) and the catalyst (TEBA).
-
Catalyst Activation: Add the aqueous STCP solution to the organic phase under vigorous agitation (400+ RPM). The mixture will form an emulsion.
-
Controlled Addition: Heat the mixture to 40°C. Add DETC dropwise over 2 hours.
-
Critical Control Point: The reaction is exothermic. Maintain internal temperature < 50°C during addition to minimize Sulfotep formation.
-
-
Reaction Completion: Once addition is complete, ramp temperature to 60-70°C and hold for 3-4 hours.
-
Validation: Sample organic phase for HPLC.
-
Workup: Stop agitation. Separate phases. Wash organic phase with dilute NaOH (1%) to remove unreacted STCP, followed by water wash.[1]
-
Isolation: Remove solvent via vacuum distillation to yield Chlorpyrifos Technical.
Application Protocol B: Synthesis of Triclopyr
Target: [(3,5,6-Trichloro-2-pyridinyl)oxy]acetic acid.[1][5][6]
The Challenge: Competitive Hydrolysis
The reaction involves sodium chloroacetate. In high pH aqueous conditions, chloroacetate can hydrolyze to glycolic acid, reducing yield.[1]
Regioselective Etherification Protocol
Reagents:
-
STCP: 1.0 eq[1]
-
Sodium Chloroacetate (or Methyl Chloroacetate): 1.1 eq
-
Solvent: DMF (Dimethylformamide) or Water (if using high-efficiency PTC)
-
Catalyst: KI (Potassium Iodide) as co-catalyst (0.1 eq)
Step-by-Step Methodology:
-
Solvent System: While DMF offers higher rates, a Green Chemistry approach uses water with TBAB (Tetrabutylammonium bromide).[1]
-
Coupling: Mix STCP and Sodium Chloroacetate in the solvent.
-
Catalysis: Add KI. The iodide displaces the chloride on the acetate, creating a more reactive iodoacetate intermediate (Finkelstein reaction in situ), which is then attacked by STCP.
-
Thermal Cycle: Heat to 80-90°C for 4-6 hours.
-
Note: Higher temperatures favor N-alkylation; do not exceed 100°C.
-
-
Acidification: Cool to 20°C. Acidify the mixture with HCl to pH < 2.
-
Precipitation: Triclopyr acid is insoluble in acidic water and will precipitate as a white solid.
-
Filtration: Filter and wash the cake with cold water to remove inorganic salts (NaCl).
Visualization of Pathways
The following diagram illustrates the divergent synthesis pathways from the central STCP node, highlighting the reagents and critical control points.
Caption: Divergent synthesis pathways of STCP showing critical reagents (grey), desired products (green), and regulated impurities (red).[1]
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| High Sulfotep (Chlorpyrifos) | Reaction temp > 60°C during addition. | Cool reactor to 40°C during DETC addition. |
| High Sulfotep (Chlorpyrifos) | Wet solvent/catalyst. | Dry organic solvent; ensure PTC is anhydrous if possible. |
| Low Yield (Triclopyr) | Hydrolysis of Chloroacetate. | Maintain pH neutral during coupling; avoid excess NaOH. |
| Slow Reaction Rate | Poor phase transfer. | Switch catalyst (e.g., from TBAB to Methyltrioctylammonium chloride) or increase agitation speed. |
| Emulsion Formation | Similar densities of phases. | Add brine (NaCl) to aqueous phase to increase density difference. |
References
-
FAO/WHO Specifications and Evaluations for Agricultural Pesticides: Chlorpyrifos. Food and Agriculture Organization of the United Nations. (Defines impurity limits for Sulfotep).
-
Preparation of Triclopyr. BenchChem Synthesis Protocols.
-
Process for the preparation of chlorpyrifos. U.S. Patent Literature (Dow Chemical / Generic Processes).
-
Phase Transfer Catalysis in Agrochemicals. Halpern, M. (Industrial application of PTC).[1]
Sources
- 1. CN104163789A - 3,5,6-trichloropyridin-2-ol sodium synthesis method - Google Patents [patents.google.com]
- 2. fao.org [fao.org]
- 3. openknowledge.fao.org [openknowledge.fao.org]
- 4. apvma.gov.au [apvma.gov.au]
- 5. Triclopyr synthesis - chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Sensitivity Immunoassay Development for TCP
Abstract & Scope
3,5,6-trichloro-2-pyridinol (TCP) is the primary metabolite of the organophosphate insecticides Chlorpyrifos and Chlorpyrifos-methyl, as well as the herbicide Triclopyr.[1] Because TCP is a small molecule (
Target Audience: Assay developers and toxicologists requiring detection limits (LOD) in the sub-ng/mL (ppb) range for environmental (water/soil) and biological (urine) matrices.
Immunogen Design & Hapten Synthesis
The critical failure point in small-molecule immunoassay is poor hapten design. TCP possesses a hydroxyl group at the C2 position. To mimic the parent structure while providing a "handle" for protein conjugation, we utilize an O-alkylation strategy to attach a spacer arm.
Hapten Synthesis Logic
Objective: Introduce a carboxylic acid group via a spacer arm (3-5 carbons) to facilitate NHS/EDC coupling, while preserving the trichlorinated pyridine ring structure recognized by antibodies.
Reaction Scheme:
-
Starting Material: 3,5,6-trichloro-2-pyridinol (TCP).[1][3][4][5][6][7][8][9]
-
Linker: Ethyl 4-bromobutyrate (provides a 4-carbon spacer).
-
Mechanism: Nucleophilic substitution (O-alkylation) followed by alkaline hydrolysis to free the carboxylic acid.
Conjugation Workflow
To avoid "linker bias" (where antibodies bind the linker rather than the drug), use different carrier proteins for immunization and screening.
-
Immunogen: TCP-KLH (Keyhole Limpet Hemocyanin) – High immunogenicity.
-
Coating Antigen: TCP-BSA (Bovine Serum Albumin) – For plate screening.
Figure 1: Synthetic pathway for transforming TCP into an immunogenic conjugate. The spacer arm prevents steric hindrance during antibody recognition.
Protocol A: Competitive ELISA (The Gold Standard)
Principle: Since TCP is too small for a sandwich format, a competitive format is mandatory. Free TCP in the sample competes with immobilized TCP-BSA for a limited number of antibody binding sites.
-
Signal Relationship: Inverse (High Signal = Low TCP; Low Signal = High TCP).
Materials[1][3][6][10][11][12][13][14][15]
-
Microplate: 96-well polystyrene (High-binding).
-
Coating Buffer: Carbonate-bicarbonate buffer, pH 9.6.
-
Antibody: Monoclonal Anti-TCP (mAb).[8]
-
Detection: Goat Anti-Mouse IgG-HRP.
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).
Step-by-Step Workflow
-
Coating: Dilute TCP-BSA conjugate to 1 µg/mL in Coating Buffer. Add 100 µL/well. Incubate overnight at 4°C.
-
Washing: Wash 3x with PBST (PBS + 0.05% Tween-20).[10][11]
-
Critical: Incomplete washing here causes high background noise.
-
-
Blocking: Add 200 µL Blocking Buffer. Incubate 1h at 37°C. Wash 3x.
-
Competition Step:
-
Add 50 µL of Standard or Sample (TCP) to wells.[12]
-
Immediately add 50 µL of Anti-TCP mAb (optimized titer).
-
Note: Do not pre-mix if kinetic drift is observed; simultaneous addition is preferred for consistency.
-
Incubate 1h at 37°C.
-
-
Secondary Antibody: Wash 5x. Add 100 µL HRP-Secondary Antibody (1:5000 dilution). Incubate 45 min at 37°C.
-
Detection: Wash 5x. Add 100 µL TMB.[12] Incubate 15 min in dark. Stop with 50 µL 2M H₂SO₄.
-
Read: Measure Absorbance (OD) at 450 nm.
Figure 2: Competitive ELISA Logic. Note the inverse relationship between analyte concentration and optical density.
Protocol B: Lateral Flow Assay (LFA)
Application: Field screening of water or urine samples. Format: Competitive Immunochromatographic Strip.
Strip Architecture
-
Conjugate Pad: Sprayed with Anti-TCP mAb conjugated to Colloidal Gold (40nm).
-
Test Line (T): Immobilized TCP-BSA.
-
Control Line (C): Goat Anti-Mouse IgG (binds the gold conjugate regardless of TCP presence).
Assay Procedure[1][4][10][11][12][13][14][16]
-
Sample Prep: Adjust sample pH to 7.4. If testing urine, perform acid hydrolysis first to cleave glucuronide conjugates, then neutralize.
-
Application: Apply 100 µL sample to the sample pad.
-
Flow: Capillary action moves sample through the conjugate pad, rehydrating the Gold-Ab.
-
Reaction:
-
Positive Sample (>LOD): TCP saturates the Gold-Ab sites. Complex flows past the Test line (No binding). Result: No T Line.
-
Negative Sample ( Gold-Ab remains free. Binds to TCP-BSA at the Test line. Result: Visible Red T Line.
-
-
Validation: The Control (C) line must always appear.
Validation & Performance Metrics
Cross-Reactivity (CR)
A major challenge is distinguishing TCP from its parent compound, Chlorpyrifos (CPF).
-
Ideal Antibody: High affinity for TCP, low affinity for CPF.
-
Reality: Many antibodies show 10-20% CR with CPF.
-
Mitigation: For urine analysis, this is less critical as CPF is metabolized to TCP before excretion. For water analysis, confirm positives with GC-MS if differentiation is required.
Matrix Effects & Extraction
Urine contains salts and urea that interfere with Ab binding.
-
Protocol: Acid hydrolysis (HCl, 80°C, 1h) is mandatory for urine to convert TCP-glucuronide back to free TCP.
-
Extraction: Solid Phase Extraction (SPE) using C18 columns or liquid-liquid extraction with 1-chlorobutane is recommended to remove matrix interferences before ELISA.
Performance Comparison Table
| Parameter | Competitive ELISA | Lateral Flow (LFA) | GC-MS (Reference) |
| Limit of Detection (LOD) | 0.05 - 0.2 ng/mL | 2 - 10 ng/mL | 0.01 ng/mL |
| Throughput | High (96 samples/run) | Low (Single sample) | Low (Sequential) |
| Time to Result | 3 - 4 Hours | 15 Minutes | 24+ Hours |
| Cost per Test | Low ($) | Medium ( | High ( |
| Field Deployable? | No (Lab based) | Yes | No |
References
-
Manclús, J. J., & Montoya, A. (1994).[6] Development of an enzyme-linked immunosorbent assay for the detection of 3,5,6-trichloro-2-pyridinol in water. Analytica Chimica Acta. Link
-
Shackelford, D. D., et al. (1999).[1] Practical immunochemical method for determination of 3,5,6-trichloro-2-pyridinol in human urine: applications and considerations for exposure assessment. Journal of Agricultural and Food Chemistry. Link
-
Watanabe, E., et al. (2002).[3] New approach to immunochemical determinations for triclopyr and 3,5,6-trichloro-2-pyridinol by using a bifunctional hapten, and evaluation of polyclonal antiserum.[3][13] Journal of Agricultural and Food Chemistry. Link
-
Zhang, H., et al. (2006). Preparation of Monoclonal Antibodies against 3,5,6-Trichloro-2-pyridinol and Development of an Indirect Competitive ELISA for Detection of Chlorpyrifos Residue. Chinese Journal of Analytical Chemistry. Link
-
Mauriz, E., et al. (2007). On-line determination of 3,5,6-trichloro-2-pyridinol in human urine samples by surface plasmon resonance immunosensing. Analytical and Bioanalytical Chemistry. Link
Sources
- 1. Practical immunochemical method for determination of 3,5, 6-trichloro-2-pyridinol in human urine: applications and considerations for exposure assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. ijesm.co.in [ijesm.co.in]
- 7. Toxicity evaluation of chlorpyrifos and its main metabolite 3,5,6-trichloro-2-pyridinol (TCP) to Eisenia fetida in different soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of 3,5,6-trichloro-2-pyridinol (TCP) in water by a continuous competitive immunoassay system based on the streptavidin-biotin interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. New approach to immunochemical determinations for triclopyr and 3,5,6-trichloro-2-pyridinol by using a bifunctional hapten, and evaluation of polyclonal antiserum - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Sodium 3,5,6-trichloropyridin-2-olate (Na-TCP) in Toxicology
Executive Summary
Sodium 3,5,6-trichloropyridin-2-olate (Na-TCP) is the sodium salt form of 3,5,6-trichloro-2-pyridinol (TCP) . While TCP is the primary metabolite and biomarker for the organophosphate insecticides Chlorpyrifos and Chlorpyrifos-methyl, as well as the herbicide Triclopyr, the sodium salt (Na-TCP) plays a critical, distinct role in laboratory workflows.
Unlike the free acid TCP, which has poor water solubility, Na-TCP is highly water-soluble . This physicochemical property makes it the preferred form for:
-
In Vivo Dosing: Preparing aqueous vehicles for oral gavage in metabolite-specific toxicity studies.
-
Standard Preparation: Creating high-concentration stock solutions for analytical calibration, requiring stoichiometric conversion to free-acid equivalents.
This guide provides standardized protocols for handling Na-TCP, conducting in vivo toxicity assays, and quantifying the metabolite in biological matrices via LC-MS/MS.
Part 1: Chemical Identity & Stoichiometry
Crucial for accurate dosing and standard preparation.
Researchers must account for the sodium cation when calculating molar concentrations.
| Property | Sodium Salt (Na-TCP) | Free Acid (TCP) |
| CAS Number | 37439-34-2 | 6515-38-4 |
| Formula | C₅HCl₃NO·Na | C₅H₂Cl₃NO |
| Mol.[1][2] Weight | 220.42 g/mol | 198.43 g/mol |
| Solubility | Water (High), Methanol | Organic solvents (High), Water (Low) |
| Role | Dosing Agent, Synthesis Precursor | Biological Metabolite, Analytical Target |
Stoichiometric Conversion Factor
To prepare a standard solution equivalent to a specific concentration of the free acid (TCP) using the salt (Na-TCP), use the Salt-to-Acid Ratio (SAR) :
Rule: To achieve a 10 mM concentration of active TCP in solution, you must weigh 1.11 times the mass of Na-TCP.
Part 2: Metabolic Pathway Visualization
Understanding the origin of TCP is essential for interpreting toxicological data. TCP is not just a breakdown product; it is a bioactive residue with potential androgen receptor antagonist activity.
Figure 1: Metabolic cascade of Chlorpyrifos. TCP is formed via both direct hydrolysis and hydrolysis of the activated oxon. In urine, it exists primarily as a glucuronide conjugate.
Part 3: Protocol - In Vivo Oral Toxicity Study
Objective: To assess the intrinsic nephrotoxicity and hepatotoxicity of the metabolite TCP, independent of the parent organophosphate. Rationale: Using Na-TCP allows for the creation of an aqueous vehicle (water or saline), avoiding the confounding effects of organic solvents (like corn oil or DMSO) often required for the parent compound.
Materials
-
Test Article: this compound (Na-TCP), >98% purity.
-
Vehicle: Sterile Saline (0.9% NaCl) or Deionized Water.
-
Subjects: C57BL/6 Mice or Sprague-Dawley Rats (Age 8-10 weeks).
Dosing Solution Preparation
-
Calculate Target Dose: Typical range for metabolite toxicity is 5 – 150 mg/kg/day .
-
Weighing: Weigh Na-TCP powder. Note: If the study aims to replicate a specific TCP dosage, apply the 1.11 conversion factor.
-
Dissolution: Add Na-TCP to sterile water. Vortex until completely dissolved (clear solution).
-
Stability Note: Prepare fresh daily. Na-TCP is stable in solid form but can degrade or precipitate if pH shifts significantly in solution over time.
-
Administration & Observation Workflow
-
Acclimatization: 7 days prior to dosing.
-
Route: Oral Gavage using a stainless steel feeding needle.
-
Duration: 28 Days (Sub-chronic toxicity).
-
Endpoints:
-
Body Weight: Measure daily.
-
Serum Biochemistry: ALT/AST (Liver), BUN/Creatinine (Kidney).
-
Histopathology: Kidneys (focus on tubular necrosis) and Liver.
-
Hormonal Assay: Testosterone levels (due to TCP's structural similarity to androgens).
-
Part 4: Protocol - Biomonitoring via LC-MS/MS
Objective: Quantify total TCP in urine as a biomarker of exposure.[3] Critical Step: Urine contains TCP-glucuronide. Acid hydrolysis is mandatory to de-conjugate the metabolite back to free TCP for accurate total quantitation.
Analytical Workflow Diagram
Figure 2: Analytical workflow for TCP determination.[3][4][5] Hydrolysis is the rate-limiting step for accuracy.
Detailed Methodology
1. Reagents
-
Standard: Na-TCP (converted to free acid equivalents for calibration curve).
-
Internal Standard (IS): 13C3-TCP or 15N-TCP (Isotopically labeled to correct for matrix effects).
-
Hydrolysis Agent: Concentrated HCl (12M).
-
Extraction Solvent: Dichloromethane:Ethyl Acetate (20:80 v/v).[3][6]
2. Sample Preparation
-
Aliquot: Transfer 1.0 mL of urine into a glass tube.
-
Spike IS: Add 50 µL of Internal Standard solution (e.g., 100 ng/mL).
-
Hydrolysis: Add 200 µL concentrated HCl. Vortex.
-
Incubate: Heat at 90°C for 60 minutes . (Essential to cleave glucuronides).
-
-
Extraction: Cool to room temperature. Add 4 mL extraction solvent. Shake mechanically for 10 mins.
-
Separation: Centrifuge at 3000 x g for 5 mins. Transfer the organic (upper) layer to a clean tube.[5]
-
Concentration: Evaporate to dryness under Nitrogen stream at 40°C.
-
Reconstitution: Dissolve residue in 200 µL Mobile Phase (Water/Acetonitrile 90:10).
3. LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[5]
-
Mobile Phase B: Acetonitrile.
-
Ionization: Electrospray Ionization (ESI) – Negative Mode .[3][6] (TCP forms a stable phenolate ion).
MRM Transitions (Quantitation):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| TCP | 196.0 | 160.9 | 25 |
| TCP (Qualifier) | 196.0 | 133.0 | 30 |
| 13C-TCP (IS) | 199.0 | 163.9 | 25 |
References
-
US EPA. (2025). Production Volume and Exposure Data for this compound (CAS 37439-34-2).[7] Chemical Data Reporting under TSCA.[7]
-
Deng, Y., et al. (2016).[8] Hepatotoxicity and nephrotoxicity induced by the chlorpyrifos and chlorpyrifos-methyl metabolite, 3,5,6-trichloro-2-pyridinol, in orally exposed mice.[8][9] Science of The Total Environment, 544, 507-514.[8]
-
CDC/NCEH. (2013). Laboratory Procedure Manual: 3,5,6-Trichloro-2-pyridinol in Urine.[4][5] Method No. 6006.03.
-
Bartels, M.J., et al. (1997). Quantitation of 3,5,6-trichloro-2-pyridinol in human urine by gas chromatography-negative ion chemical ionization mass spectrometry.[4][10] Journal of Chromatography B, 703(1-2), 97-104.
-
BenchChem. (2025).[3][11] Quantitative Analysis of 3,5,6-trichloro-2-pyridinol in Human Urine by LC-MS/MS. Application Note.
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. Sodium 3,5,6-trichloro-2-pyridinol | CAS 37439-34-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. [Determination of chlorpyrifos' main metabolite 3,5,6-trichloro-2-pyridinol in human urine by ultra performance liquid chromatography coupled with tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CompTox Chemicals Dashboard [comptox.epa.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Triclosan (TCP) Analysis by LC-MS/MS
Welcome to the technical support center for LC-MS/MS analysis of triclosan (TCP). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with matrix effects in their quantitative assays. Here, we move beyond simple protocols to explain the underlying causes of common issues and provide robust, field-proven solutions. Our goal is to empower you to develop accurate, reproducible, and trustworthy methods for TCP quantification in complex matrices.
Section 1: Frequently Asked Questions - The Fundamentals of Matrix Effects
This section addresses the foundational concepts of matrix effects. Understanding these principles is the first step toward effective troubleshooting.
Q1: What exactly is a "matrix effect" in LC-MS/MS analysis?
A1: A matrix effect is any influence on the ionization of a target analyte by the presence of co-eluting, non-target compounds from the sample matrix.[1] The "matrix" refers to all the components within your sample other than the analyte of interest, such as proteins, lipids, salts, and endogenous metabolites.[1] These effects can lead to either ion suppression (a decrease in signal) or, less commonly, ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of your quantitative results.[1][2]
Q2: What causes ion suppression when analyzing triclosan?
A2: Ion suppression, the most common matrix effect, occurs when co-eluting compounds interfere with the ionization process in the mass spectrometer's ion source.[3][4] For triclosan, which is often analyzed in complex samples like wastewater, plasma, or biosolids, common culprits include:
-
Phospholipids: Abundant in biological matrices, these are notorious for causing ion suppression in electrospray ionization (ESI).[4][5]
-
Salts and Buffers: Non-volatile salts can accumulate in the ion source, disrupting the droplet formation and evaporation process necessary for ionization.[4]
-
Other Exogenous Compounds: In environmental samples, detergents, humic acids, and other personal care products can co-elute with triclosan and compete for ionization.[6]
The core issue is a competition for charge or space in the ESI droplet surface, which reduces the efficiency of gas-phase ion formation for your target analyte, triclosan.[1][3]
Q3: How do I know if my triclosan assay is suffering from matrix effects?
A3: The most direct way to determine if your assay is affected is to perform a post-column infusion experiment . This diagnostic test allows you to visualize the regions of your chromatogram where ion suppression or enhancement occurs.[2][7] If you observe a significant dip or rise in the stable signal of your infused TCP standard at the retention time of your analyte when a blank matrix extract is injected, you have confirmed the presence of a matrix effect.[4][7] A quantitative assessment can be made by comparing the slope of a calibration curve prepared in a clean solvent to one prepared in an extracted blank matrix.[1] A significant difference between the slopes indicates a matrix effect.
Section 2: Troubleshooting Guide - Diagnosing and Quantifying Matrix Effects
Before you can fix the problem, you must understand its nature and magnitude. This section provides workflows for diagnosing matrix issues.
Q4: I suspect ion suppression. What is my first troubleshooting step?
A4: Your first step is to confirm and visualize the effect using a post-column infusion experiment . This qualitative test will show you precisely where in your chromatographic run the suppression is happening.
Caption: Workflow for a post-column infusion experiment.
Protocol 1: Post-Column Infusion Experiment
-
Setup: Using a T-union, connect a syringe pump infusing a standard solution of triclosan (e.g., 50 ng/mL in mobile phase) to the flow path between your LC column outlet and the MS ion source.[4]
-
Equilibration: Begin the infusion and allow the triclosan signal in your mass spectrometer to stabilize, creating a high, flat baseline.
-
Injection: Inject a blank matrix sample that has been subjected to your entire sample preparation procedure.
-
Analysis: Monitor the triclosan-specific MRM transition. A significant drop in the baseline indicates a region of ion suppression.[4] Knowing the retention time of this suppression zone is critical for troubleshooting.
Q5: How can I put a number on the matrix effect?
A5: To quantify the effect, you must calculate the Matrix Factor (MF) . This is considered the gold standard for quantitative assessment.[7]
Protocol 2: Quantitative Assessment of Matrix Effects
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): A known concentration of triclosan prepared in a clean solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): An extracted blank matrix to which the same concentration of triclosan is added after the extraction process.[8]
-
Set C (Pre-Extraction Spike): A blank matrix spiked with triclosan before the extraction process. This set is used to determine recovery.
-
-
Analysis: Analyze multiple replicates (n≥3) of each set by LC-MS/MS.
-
Calculation:
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
Recovery (RE) = (Peak Area in Set C) / (Peak Area in Set B)
-
Overall Process Efficiency (PE) = (Peak Area in Set C) / (Peak Area in Set A) = MF x RE
-
Data Interpretation Table:
| Matrix Factor (MF) | Interpretation | Implication for Method |
| MF = 1 (or 100%) | No matrix effect | Solvent-based calibration may be acceptable. |
| MF < 1 (e.g., 0.65) | Ion Suppression | Accuracy is compromised. Mitigation is required. |
| MF > 1 (e.g., 1.20) | Ion Enhancement | Accuracy is compromised. Mitigation is required. |
An MF value between 0.85 and 1.15 (85% and 115%) is often considered acceptable for bioanalytical methods, but this can be assay-dependent.[8]
Section 3: Mitigation Strategies - A Multi-Pronged Approach
There is no single solution for matrix effects.[9] A robust method often employs a combination of strategies targeting sample preparation, chromatography, and calibration.
Sources
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. chemijournal.com [chemijournal.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Sodium 3,5,6-trichloropyridin-2-olate Stability & Storage
Topic: Stability issues of Sodium 3,5,6-trichloropyridin-2-olate in storage
Executive Summary
This compound (Na-TCP) is the sodium salt of the metabolite 3,5,6-trichloro-2-pyridinol (TCP). While the salt form significantly improves water solubility compared to the free acid, it introduces specific instability vectors—primarily hygroscopicity , CO₂ sensitivity , and photolytic dechlorination .
This guide addresses the three most common support tickets we receive:
-
"My powder has caked or contains insoluble white specks." (Moisture/CO₂ issue)
-
"The solution turned dark yellow/brown." (Photolysis issue)
-
"I see split peaks in my HPLC analysis." (pH/Methodology issue)
Physical Stability: The "Insolubility" Paradox
The Issue
Users often report that stored Na-TCP powder has "caked" or, upon attempting to make a stock solution, leaves a white, insoluble residue.
The Mechanism (Root Cause)
Na-TCP is a phenolate salt. It is chemically stable but physically vulnerable to atmospheric conditions.
-
Hygroscopicity: The salt absorbs ambient moisture.
-
Carbonation: Absorbed water captures atmospheric CO₂ to form carbonic acid (
). -
Protonation: The carbonic acid is acidic enough (pH ~5.7) to protonate the phenolate anion.
-
Precipitation: This converts the water-soluble Na-TCP into the water-insoluble free acid (TCP), which appears as white precipitate or causes the powder to harden.
Troubleshooting Protocol: Re-solubilization
If your stock solution has precipitate, do not sonicate indefinitely. It will not dissolve. You must reverse the chemistry.
| Step | Action | Scientific Rationale |
| 1 | Check pH | Measure the pH of your aqueous solution. If it is < 7.0, the free acid has formed. |
| 2 | Alkalize | Add 0.1 M NaOH dropwise while stirring. |
| 3 | Monitor | Target a pH of > 9.0. |
| 4 | Verify | The solution should clear as the insoluble TCP (free acid) converts back to soluble Na-TCP. |
Chemical Stability: Photodegradation
The Issue
Stock solutions stored in clear glass turn amber or brown within 24–48 hours.
The Mechanism
Chlorinated pyridines are highly susceptible to UV-induced dechlorination. High-energy photons (UV-B/C) cleave the C-Cl bond, creating radical species that polymerize or oxidize, leading to colored byproducts. This reaction is accelerated in aqueous solutions compared to solid state.
Visualizing the Degradation Pathway
Figure 1: Degradation pathways showing the reversible acid-base equilibrium (Red/Green) and the irreversible photodegradation (Yellow/Black).
Analytical Troubleshooting (HPLC)
The Issue
"I am seeing split peaks, tailing, or retention time shifts when analyzing Na-TCP."
The Solution: pH Control is Non-Negotiable
In HPLC, you are analyzing an ionizable compound (pKa ~4.55). If your mobile phase pH is near the pKa, the molecule rapidly flips between the ionized (salt) and non-ionized (acid) forms, causing peak splitting.
Correct Protocol: Always force the molecule into one state for analysis. The preferred method is the Acidic Mode (analyzing as the free acid).
Recommended HPLC Conditions:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Why this works: At pH 2.7, >99% of the molecule is in the protonated free acid form (TCP). This yields a sharp, single peak.
Storage Decision Tree
Follow this logic flow to ensure sample integrity.
Figure 2: Decision tree for optimal storage conditions to prevent hydrolysis and photolysis.
Frequently Asked Questions (FAQ)
Q: Can I store Na-TCP in plastic (polypropylene) tubes? A: Avoid if possible. While chemically compatible, standard PP tubes are not gas-tight. Over months, moisture and CO₂ can permeate, leading to the "caking" issue described in Section 2. Use amber glass vials with PTFE-lined caps.
Q: I need to analyze Na-TCP in urine samples. What is the stability? A: TCP is stable in urine at -20°C, but you must account for the matrix pH. Urine pH varies (4.5–8.0). Before extraction or analysis, acidify the sample (pH < 2) to convert all Na-TCP to the free acid, allowing for efficient Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE).
Q: Is the color change reversible? A: No. If your solution has turned brown due to light exposure, irreversible dechlorination and polymerization have occurred. The purity has been compromised. Discard and prepare fresh.
Q: What is the shelf-life of the solid? A: Under inert gas (Argon/Nitrogen) at 4°C: 24 months . In a standard bottle exposed to air (opened frequently): < 6 months before hydrolysis/caking becomes significant.
References
-
PubChem. (2025).[1] Sodium 3,5,6-trichloro-2-pyridinolate | C5HCl3NNaO.[1][2][3] National Library of Medicine. [Link]
-
Pehkonen, A. B., & Ederer, M. (2005). Photodegradation of 3,5,6-trichloro-2-pyridinol in aqueous solution. Water, Air, and Soil Pollution, 168(1-4), 145-155.[4] [Link]
-
Koch, H. M., et al. (2001). Analysis of 3,5,6-trichloro-2-pyridinol in urine samples from the general population using gas chromatography-mass spectrometry. Journal of Chromatography B, 759(1), 43-49. [Link]
Sources
Common interferences in the analysis of chlorpyrifos metabolites.
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the analysis of chlorpyrifos and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to navigate common interferences and troubleshoot issues encountered during experimental analysis. We have structured this resource in a flexible question-and-answer format to directly address the practical challenges you face in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of chlorpyrifos, and which is the most common biomarker for exposure?
The metabolism of chlorpyrifos (CPF) primarily occurs in the liver through two main pathways: desulfuration and hydrolysis.[1] This process leads to several metabolites, but the principal and most frequently monitored biomarker for exposure is 3,5,6-trichloro-2-pyridinol (TCPy) .[1][2] TCPy is formed through the detoxification pathway and is readily excreted in urine, making it a reliable indicator of exposure.[1] Another significant metabolite is chlorpyrifos-oxon (CPO) , which is a more potent inhibitor of the enzyme acetylcholinesterase (AChE) and is responsible for the acute neurotoxicity associated with chlorpyrifos.[1]
Q2: Which analytical techniques are most commonly used for the quantification of chlorpyrifos and TCPy?
The gold-standard techniques for the accurate and sensitive quantification of chlorpyrifos and its metabolites are mass spectrometry-based methods. Specifically:
-
Gas Chromatography-Mass Spectrometry (GC-MS) : Often used for the parent compound (chlorpyrifos) and requires a derivatization step for the more polar TCPy metabolite to make it volatile enough for GC analysis.[2][3]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This is a highly sensitive and specific method that can directly analyze both chlorpyrifos and TCPy without derivatization.[2][4] It is often the preferred method for complex biological matrices like blood and urine.[4][5]
Q3: What is the "matrix effect" in the context of chlorpyrifos analysis, and why is it a significant challenge?
The matrix effect is a major challenge in LC-MS/MS analysis where co-extracted components from the sample (e.g., lipids, pigments, salts from urine, or proteins from serum) interfere with the ionization of the target analytes in the mass spectrometer's source.[6][7] This interference can either suppress or enhance the analyte signal, leading to inaccurate quantification.[7] For example, components in a vegetable extract might co-elute with TCPy and compete for ionization, causing the TCPy signal to be lower than it would be in a pure solvent standard.[6] This effect compromises the accuracy, precision, and limits of detection of the assay.[6]
Q4: Why is a stable isotope-labeled internal standard considered the "gold standard" for this analysis?
A stable isotope-labeled (SIL) internal standard, such as 3,5,6-Trichloro-2-pyridinol-¹³C₅, is a version of the analyte where some atoms have been replaced with their heavy isotopes.[2] It is considered the gold standard because it has nearly identical chemical and physical properties to the native analyte.[2] This means it behaves the same way during sample extraction, cleanup, chromatography, and ionization.[2] By adding a known amount of the SIL internal standard to each sample at the beginning of the process, it can effectively compensate for variations in sample preparation, matrix effects, and instrumental response, leading to the highest possible accuracy and precision in quantification.[2][3]
Troubleshooting Guide: Common Analytical Issues
Problem: My analyte signal is inconsistent. I suspect significant signal suppression or enhancement in my LC-MS/MS analysis.
Root Cause Analysis: This is a classic symptom of matrix effects, where endogenous components in your sample extract interfere with the ionization of chlorpyrifos or its metabolites.[7] This can lead to poor reproducibility and inaccurate quantification.
Solutions:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular choice for food and environmental samples.[8][9] The key is the dispersive solid-phase extraction (d-SPE) cleanup step.
-
For fatty matrices (e.g., oils, fatty foods): Use a combination of PSA (Primary Secondary Amine) to remove fatty acids and C18 to remove non-polar interferences.
-
For samples with pigments (e.g., leafy greens, fruits): Use Graphitized Carbon Black (GCB) to remove pigments and sterols. Be cautious, as GCB can sometimes retain planar analytes.
-
-
Employ Matrix-Matched Calibration: If you cannot eliminate the interferences, you can compensate for them. Prepare your calibration standards in a blank matrix extract (a sample known to be free of your analyte).[10][11] This ensures that your standards experience the same degree of signal suppression or enhancement as your unknown samples, improving accuracy.
-
Dilute the Extract: A simple and often effective strategy is to dilute the final sample extract. This reduces the concentration of both the analyte and the interfering matrix components. While this may raise your limit of quantification, the reduction in matrix effects can lead to more reliable data.[12]
-
Improve Chromatographic Separation: Adjust your LC gradient to better separate your target analytes from the region where most matrix components elute (often the early part of the run).[7] Even a slight shift in retention time can move your analyte out of a zone of high ion suppression.
Workflow for Minimizing Matrix Effects
Caption: QuEChERS sample preparation workflow to mitigate matrix interferences.
Problem: My chromatographic peaks for TCPy are showing significant tailing.
Root Cause Analysis: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase.[13] TCPy, being a polar molecule with a hydroxyl group, can interact strongly with residual silanol groups on the surface of silica-based HPLC columns.[14] This secondary retention mechanism causes some molecules to lag behind, resulting in an asymmetric, tailing peak. Other causes can include column overload or physical deformation of the column bed.[12][15]
Solutions:
-
Adjust Mobile Phase pH: Since silanol groups are acidic, you can minimize these secondary interactions by lowering the mobile phase pH (e.g., to pH 2.5-3) with an additive like formic acid.[14][15] At low pH, the silanols are protonated and less likely to interact with TCPy.
-
Use a Highly Deactivated Column: Modern HPLC columns are often "end-capped," a process that chemically modifies most of the residual silanols to make the surface more inert.[13][14] Using a high-quality, end-capped C18 column is recommended.
-
Check for Column Overload: If all peaks in your chromatogram are tailing or fronting, you may be overloading the column.[12] Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, mass overload was the issue.
-
Investigate Physical Column Issues: If the problem persists and affects all peaks, it could be a physical issue like a void at the head of the column or a blocked inlet frit.[15] Try reversing and flushing the column (if the manufacturer allows) or replacing it with a new one.
Troubleshooting Logic for Poor Peak Shape
Caption: Decision tree for troubleshooting asymmetric chromatographic peaks.
Problem: I'm observing unexpected adducts or a change in ion ratios in my mass spectrometry data.
Root Cause Analysis:
-
For LC-MS: The formation of adducts other than the expected protonated molecule ([M+H]⁺) is common in electrospray ionization (ESI).[16] Sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts are frequent contaminants from glassware, solvents, or mobile phase additives.[10][17] These alternative adducts can dilute the signal of your target ion, reducing sensitivity.
-
For GC-MS: A sudden change in the ratio of your quantifier and qualifier ions for a single compound often points to a co-eluting interference.[18] The interfering compound shares one of the monitored ions with your analyte, artificially increasing its abundance and skewing the ratio.
Solutions:
-
Improve Chromatographic Resolution: This is a universal solution. Modify your LC gradient or GC temperature program to separate the analyte from the interference or the matrix components causing adduct formation.[18]
-
Identify and Eliminate Contamination Sources (LC-MS): Use high-purity, LC-MS grade solvents and additives.[19] Thoroughly clean all glassware. If sodium adducts are a persistent problem, consider using plastic vials and containers.
-
Optimize Mobile Phase (LC-MS): Adding a small amount of ammonium acetate or ammonium formate to the mobile phase can sometimes promote the formation of a single, consistent ammonium adduct ([M+NH₄]⁺) over sodium or potassium adducts, stabilizing the signal.
-
Select Different Fragment Ions (GC-MS/MS): If you are using tandem MS, review the fragmentation pattern of chlorpyrifos and select a more specific transition that is less likely to be shared by potential interferences.
Quantitative Data & Protocols
Table 1: Key Mass Spectrometry Parameters for Analysis
This table provides typical mass spectrometry parameters for the analysis of chlorpyrifos and its key metabolites using LC-MS/MS. These values should be optimized on your specific instrument.
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Reference |
| Chlorpyrifos | ESI+ | 350.0 | 198.0 | 97.0 | [4][10] |
| Chlorpyrifos-oxon (CPO) | ESI+ | 334.0 | 278.0 | 109.0 | [20] |
| 3,5,6-Trichloro-2-pyridinol (TCPy) | ESI- | 196.0 | 35.0 | 160.0 | [4][5] |
Note: TCPy is typically analyzed in negative ion mode due to its acidic nature, while the parent compound and its oxon are analyzed in positive mode.
Experimental Protocol: Sample Preparation of Blood Serum for LC-MS/MS Analysis
This protocol outlines a general protein precipitation procedure for the extraction of chlorpyrifos and TCPy from serum.[2][5]
Materials and Reagents:
-
Human Serum Samples
-
Acetonitrile (LC-MS grade), chilled to -20°C
-
Internal Standard Spiking Solution (containing ¹³C-labeled chlorpyrifos and TCPy)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer and centrifuge
Procedure:
-
Sample Aliquoting: Pipette 100 µL of serum into a clean 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard spiking solution to the serum. Vortex briefly to mix.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the tube. The 3:1 ratio of acetonitrile to serum is critical for efficient protein crashing.
-
Mixing: Cap the tube and vortex vigorously for 1 minute to ensure complete mixing and protein denaturation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. This will pellet the precipitated proteins.
-
Supernatant Transfer: Carefully collect the supernatant (the clear liquid layer) and transfer it to a clean autosampler vial for LC-MS/MS analysis. Be careful not to disturb the protein pellet.
-
Analysis: Inject the prepared sample into the LC-MS/MS system.
References
-
Nolan, R. J., et al. (2001). Determination of chlorpyrifos, chlorpyrifos oxon, and 3,5,6-trichloro-2-pyridinol in rat and human blood. Journal of Analytical Toxicology. Available at: [Link]
-
SciSpace. (n.d.). Determination of chlorpyrifos, chlorpyrifos oxon, and 3,5,6-trichloro-2-pyridinol in rat and human blood. Available at: [Link]
-
Li, Y., et al. (2022). Identification and Dissipation of Chlorpyrifos and Its Main Metabolite 3,5,6-TCP during Wheat Growth with UPLC-QTOF/MS. Foods. Available at: [Link]
-
Semantic Scholar. (n.d.). Direct determination of chlorpyrifos and its main metabolite 3,5, 6-trichloro-2-pyridinol in human serum and urine by coupled-column liquid chromatography/electrospray-tandem mass spectrometry. Available at: [Link]
-
Cardoso, R. V., et al. (2020). New analytical method for chlorpyrifos determination in biobeds constructed in Brazil: Development and validation. Journal of Environmental Science and Health, Part B. Available at: [Link]
-
Restek Corporation. (n.d.). Troubleshooting Guide. Available at: [Link]
-
Chromatography Forum. (2008). Problem with Chlorpyrifos at GC/MS. Available at: [Link]
-
MDPI. (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. Foods. Available at: [Link]
-
Acta Horticulturae et Regiotecturae. (2021). The impact of apple preparation on the content of chlorpyrifos pesticide residues in the final products. Available at: [Link]
-
Restek Corporation. (2020). Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry. Available at: [Link]
-
Hood, R. B., et al. (2023). Metabolome-wide association study of the relationship between chlorpyrifos exposure and first trimester serum metabolite levels in pregnant Thai farmworkers. Environment International. Available at: [Link]
-
Wang, Y., et al. (2022). Metabolomic Analysis Reveals the Effect of Insecticide Chlorpyrifos on Rice Plant Metabolism. International Journal of Molecular Sciences. Available at: [Link]
-
Tiryaki, O. (2008). Testing the Stability of Pesticides During Sample Processing for the Chlorpyrifos and Malathion Residue Analysis in Cucumber, Including Matrix Effects. Bulletin of Environmental Contamination and Toxicology. Available at: [Link]
-
Agilent Technologies. (n.d.). GC/MS/MS Pesticide Residue Analysis. Available at: [Link]
-
ResearchGate. (n.d.). The behavior of chlorpyrifos and its metabolite 3,5,6-trichloro-2-pyridinol in tomatoes during home canning. Available at: [Link]
-
Shimadzu. (n.d.). LCMS Troubleshooting Tips. Available at: [Link]
-
Evaluation of matrix effects in pesticide multi-residue methods by mapping natural components using LC-HRMS. (n.d.). Poster presentation. Available at: [Link]
-
Pérez-Guerra, S., et al. (2006). Direct determination of chlorpyrifos and its main metabolite 3,5, 6-trichloro-2-pyridinol in human serum and urine by coupled-column liquid chromatography/electrospray-tandem mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]
-
ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Available at: [Link]
-
American Laboratory. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. Available at: [Link]
-
Shaik, B. A., & Sharma, A. K. (2025). Determination of chlorpyrifos and its metabolites in cells and culture media by liquid chromatography-electro spray ionization tandem mass spectrometry (lc-ms/ms). Journal of Drug Discovery and Therapeutics. Available at: [Link]
-
MDPI. (2024). Analysis of Chlorpyrifos Pesticide Residue in Locally Grown Cauliflower, Cabbage, and Eggplant Using Gas Chromatography–Mass Spectrometry (GC-MS) Technique: A Bangladesh Perspective. Applied Sciences. Available at: [Link]
-
LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Available at: [Link]
-
Armstrong, J. L., et al. (2013). A sensitive LC-MS/MS method for measurement of organophosphorus pesticides and their oxygen analogs in air sampling matrices. Analytical and Bioanalytical Chemistry. Available at: [Link]
-
Kumar, M. S. A., et al. (2023). GC-MS/MS analysis of chlorpyrifos in forensic samples with varied survival time. Forensic Science, Medicine, and Pathology. Available at: [Link]
-
Waters. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428. Available at: [Link]
-
ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. Available at: [Link]
-
Residue pattern of chlorpyrifos and its metabolite in tea from cultivation to consumption. (n.d.). ResearchGate. Available at: [Link]
-
GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. Available at: [Link]
-
ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. Available at: [Link]
-
Han, L., et al. (2014). Changes of Field Incurred Chlorpyrifos and Its Toxic Metabolite Residues in Rice during Food Processing from-RAC-to-Consumption. PLoS ONE. Available at: [Link]
-
ResearchGate. (n.d.). Co-eluting matrix compounds of orange extracts analyzed using LC-QTOF-MS with the different clean-up procedures. Available at: [Link]
-
BrJAC. (n.d.). An Integrative Review on the Analysis of Pesticide Multiresidues in Sweet Pepper Samples using the QuEChERS Method and Chromatog. Available at: [Link]
-
FAO AGRIS. (n.d.). Investigation of Chlorpyrifos and Its Transformation Products in Fruits and Spices by Combining Electrochemistry and Liquid Chromatography Coupled to Tandem Mass Spectrometry. Available at: [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Available at: [Link]
-
Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? YouTube. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Determination of chlorpyrifos, chlorpyrifos oxon, and 3,5,6-trichloro-2-pyridinol in rat and human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Direct determination of chlorpyrifos and its main metabolite 3,5, 6-trichloro-2-pyridinol in human serum and urine by coupled-column liquid chromatography/electrospray-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS [mdpi.com]
- 7. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [discover.restek.com]
- 8. jahr.sk [jahr.sk]
- 9. lcms.cz [lcms.cz]
- 10. Identification and Dissipation of Chlorpyrifos and Its Main Metabolite 3,5,6-TCP during Wheat Growth with UPLC-QTOF/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. acdlabs.com [acdlabs.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. gmpinsiders.com [gmpinsiders.com]
- 16. acdlabs.com [acdlabs.com]
- 17. support.waters.com [support.waters.com]
- 18. Problem with Chlorpyrifos at GC/MS - Chromatography Forum [chromforum.org]
- 19. zefsci.com [zefsci.com]
- 20. jddt.in [jddt.in]
Technical Support Center: Rapid Screening Protocols for 2,4,6-Trichlorophenol (TCP) in Water
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 14, 2026
Executive Summary & Method Selection
Context: 2,4,6-Trichlorophenol (TCP) is a pervasive chlorophenol byproduct of water chlorination and pesticide degradation. It poses significant health risks (carcinogenic potential) and organoleptic issues (taste/odor) even at low parts-per-billion (ppb) levels.
The Challenge: Traditional liquid-liquid extraction (LLE) is solvent-heavy and slow. Rapid screening requires minimizing sample prep while maintaining sensitivity. This guide supports two distinct workflows:
-
Lab-Based Rapid Screening: Headspace SPME-GC-MS (Solid Phase Microextraction).
-
Field-Based Rapid Screening: Electrochemical Sensing using Molecularly Imprinted Polymers (MIPs).[1]
Module A: SPME-GC-MS Workflow (Lab Standard)
Optimized Experimental Protocol
This protocol utilizes Headspace SPME , which eliminates the need for liquid solvents and protects the fiber from non-volatile matrix interferences (e.g., humic acids).
| Parameter | Optimized Value | Technical Rationale |
| Fiber Type | 85 µm Polyacrylate (PA) | PA is polar, matching the polarity of TCP better than pure PDMS, offering superior recovery for phenols [1]. |
| Sample pH | pH < 2.0 (Acidify with H₂SO₄) | Critical: The pKa of 2,4,6-TCP is ~6.2. At neutral pH, it exists as a phenolate ion (non-volatile). Acidification forces it into the neutral, volatile form for headspace extraction [2]. |
| Ionic Strength | Saturation (NaCl ~30% w/v) | "Salting out" effect decreases the solubility of organic analytes in water, driving them into the headspace/fiber [3]. |
| Extraction Temp | 60°C | Balances volatilization kinetics with the exothermic nature of adsorption. Too high (>80°C) reduces fiber capacity. |
| Desorption | 260°C for 3 mins | Ensures complete release of TCP from the PA fiber to prevent carryover. |
Workflow Visualization
The following diagram illustrates the critical chemical state changes required for successful SPME extraction of TCP.
Caption: Figure 1. Mechanistic workflow for HS-SPME extraction of TCP, highlighting the critical protonation step.
Troubleshooting Guide: SPME-GC-MS
Q: I am seeing severe peak tailing for 2,4,6-TCP. Is my column bad? A: Not necessarily. Phenols are notorious for tailing due to hydrogen bonding with active sites (silanols) in the inlet liner or the head of the column.
-
Diagnostic: Inject a non-polar test mix. If those peaks are symmetrical, the column is likely fine.
-
Solution:
-
Liner: Switch to a deactivated, ultra-inert liner (with glass wool) specifically designed for acidic compounds.
-
Derivatization: If tailing persists, consider in-situ derivatization. Add 50 µL of acetic anhydride and K₂CO₃ to the sample vial before extraction. This converts TCP to TCP-acetate, which is non-polar and chromatographs perfectly [4].
-
Q: My recovery rates are inconsistent (<50%). What is wrong? A: This is almost always a pH or equilibrium issue.
-
Check 1 (pH): Measure the pH after salt addition. High salt concentrations can sometimes buffer the solution. Ensure pH is strictly < 2.
-
Check 2 (Time): SPME is an equilibrium technique, not exhaustive. If you vary the extraction time (e.g., 30 min vs. 35 min) between samples, precision will suffer. Use an autosampler for strict timing control.
Module B: Electrochemical Sensing (Field Rapid Screening)
Technology Overview: MIP Sensors
For field screening, we recommend Molecularly Imprinted Polymer (MIP) sensors.[2][3] These use a "lock and key" mechanism where cavities specific to 2,4,6-TCP are polymerized onto an electrode surface (e.g., Glassy Carbon Electrode modified with Multi-walled Carbon Nanotubes) [5].
Sensor Logic & Troubleshooting
Field sensors are prone to environmental interference. Use this logic tree to diagnose signal issues.
Caption: Figure 2. Diagnostic logic tree for troubleshooting electrochemical TCP sensors in field conditions.
Troubleshooting Guide: Electrochemical Sensors
Q: The sensor response drops significantly after testing a high-concentration sample. A: You are likely experiencing electrode fouling . Phenols can polymerize on the electrode surface during oxidation, creating a non-conductive passivation layer [6].
-
Solution: Perform an electrochemical cleaning step. Run Cyclic Voltammetry (CV) scans in 0.5 M H₂SO₄ between -0.2V and +1.2V until the background current stabilizes. This "burns off" the polymeric film.
Q: Can I use this sensor in raw wastewater? A: Caution is advised. High concentrations of surfactants or heavy metals can block the MIP binding sites.
-
Protocol: Standard addition is required for complex matrices. Spike the sample with known concentrations of TCP to calculate recovery. If recovery is <80%, dilute the sample with the supporting electrolyte (usually Phosphate Buffer Solution, pH 7.0) to minimize matrix effects.
References
-
Sigma-Aldrich. (2025). US EPA Method 8041: GC Analysis of Phenols on Equity-5.[4] Retrieved from
-
Liu, B., et al. (2019).[5] Determination of 2,4,6-Trichlorophenol in Water by HS-SPME-GC-MS-MS. Environmental Monitoring. Retrieved from
-
Thermo Fisher Scientific. (2025). Trace analysis of chlorophenolics using triple quadrupole GC-MS. Application Note 000491. Retrieved from
-
ResearchGate. (2025). Solid phase derivative extraction method using acetic anhydride for chlorophenols. Retrieved from
-
MDPI. (2023). Colorimetric Molecularly Imprinted Polymer-Based Sensors for Rapid Detection of Organic Compounds. Retrieved from
-
NIH. (2021). Nonenzymatic Electrochemical Detection of 2,4,6-Trichlorophenol Using CuO/Nafion/GCE. Langmuir. Retrieved from
Sources
Validation & Comparative
Comparative Analysis: ELISA vs. GC-MS for the Quantification of 3,5,6-Trichloro-2-pyridinol (TCP) in Environmental Water Matrices
Executive Summary
The detection of 3,5,6-Trichloro-2-pyridinol (TCP) —the primary hydrolytic metabolite of the organophosphate insecticide Chlorpyrifos and the herbicide Triclopyr—is a critical biomarker for environmental contamination and exposure assessment.[1]
For researchers and drug development professionals, the choice between Enzyme-Linked Immunosorbent Assay (ELISA) and Gas Chromatography-Mass Spectrometry (GC-MS) is not merely a choice of instrument, but a strategic decision between throughput and definitive structural confirmation .
-
ELISA offers a rapid, cost-effective screening tool capable of processing 96+ samples simultaneously but suffers from cross-reactivity with structural analogs (e.g., Triclopyr).
-
GC-MS remains the "Gold Standard" for quantification, offering superior sensitivity (LOD < 10 ng/L) and specificity, provided the analyst masters the critical derivatization step required to render the polar TCP molecule volatile.
Mechanistic Principles & Workflow Comparison
To understand the performance divergence, we must analyze the underlying mechanisms.
The ELISA Mechanism (Competitive Inhibition)
TCP is a low molecular weight hapten (< 300 Da), making it too small for a standard "sandwich" ELISA. Instead, a competitive format is used.
-
Mechanism: Free TCP in the water sample competes with an enzyme-conjugated TCP analog for a limited number of antibody binding sites immobilized on the plate.
-
Readout: Signal is inversely proportional to concentration. High TCP = Low Color.
-
Critical Variable: Matrix interference (pH and ionic strength) can disrupt the antibody-antigen binding equilibrium.
The GC-MS Mechanism (Derivatization & Ionization)
TCP contains a polar hydroxyl group and nitrogen in the pyridine ring, making it non-volatile and prone to peak tailing in GC.
-
Mechanism: The sample is extracted (SPE/LLE) and then derivatized . The hydroxyl hydrogen is replaced with a non-polar silyl group (typically using MTBSTFA to form a TBDMS derivative).
-
Readout: The volatile derivative is separated by boiling point/polarity and fragmented by electron impact (EI).
-
Critical Variable: Moisture control. Silylation reagents hydrolyze instantly in the presence of water, destroying the reaction.
Workflow Visualization
Figure 1: Parallel processing workflows. Note the critical drying and derivatization steps in GC-MS versus the simpler filtration requirements for ELISA.
Performance Metrics: The Data
The following data aggregates performance characteristics from validated environmental studies (see References).
| Feature | ELISA (Competitive) | GC-MS (Derivatized) | Analysis |
| Limit of Detection (LOD) | 0.05 – 0.12 µg/L (ppb) | 0.005 – 0.05 µg/L (ppb) | GC-MS is ~10x more sensitive. |
| Dynamic Range | Narrow (e.g., 0.1 – 5.0 µg/L) | Wide (0.01 – 500 µg/L) | ELISA requires dilution for high-conc samples. |
| Precision (CV%) | 8 – 15% | 2 – 6% | GC-MS offers superior reproducibility. |
| Throughput | High (40+ samples/2 hrs) | Low (1 sample/30-45 mins) | ELISA is superior for large-scale screening. |
| Specificity | Moderate (Cross-reacts with Triclopyr) | High (Mass spectrum fingerprint) | ELISA prone to false positives. |
| Sample Volume | Low (100 µL) | High (500 mL - 1 L) | GC-MS requires enrichment. |
Detailed Protocols & Causality
GC-MS Protocol: The MTBSTFA Advantage
Why MTBSTFA? Older methods used BSTFA/TMCS. However, the resulting TMS derivatives are moisture-sensitive. MTBSTFA forms tert-butyldimethylsilyl (TBDMS) derivatives, which are hydrolytically stable and produce a distinctive [M-57]+ fragment ion, improving sensitivity.
-
Sample Prep: Acidify 500 mL water sample to pH < 2 (protonates TCP, rendering it neutral for extraction).
-
Extraction (SPE): Pass through a polymeric sorbent (e.g., Oasis HLB). TCP binds via hydrophobic interaction.
-
Elution & Drying: Elute with Ethyl Acetate. CRITICAL: Evaporate to absolute dryness under Nitrogen. Any residual water will kill the derivatization reagent.
-
Derivatization: Add 50 µL MTBSTFA (with 1% TBDMCS). Incubate at 60-70°C for 60 mins .
-
Chemistry: The active hydrogen on the TCP hydroxyl group is replaced by the TBDMS group.
-
-
Analysis: Inject into GC-MS (SIM mode). Monitor ions m/z 256, 258, and 260 (characteristic chlorine isotope cluster).
ELISA Protocol: Managing Matrix Effects
-
Filtration: Filter water through 0.45 µm glass fiber. Do not use nylon (TCP may bind to the filter).
-
pH Adjustment: Adjust sample to pH 7.0 ± 0.5.
-
Reasoning: Extreme pH alters the antibody's tertiary structure and the ionization state of the hapten, causing false data.
-
-
Competition: Add 50 µL Sample + 50 µL Enzyme Conjugate to antibody-coated wells. Incubate 60 mins.
-
Wash & Develop: Wash 4x. Add TMB substrate. Stop with acid. Read at 450 nm.
Strategic Recommendations & Decision Matrix
When should you use which method?
-
Use ELISA when:
-
You are mapping a large watershed and need to process >50 samples/day.
-
You need a "Yes/No" screen above 0.1 ppb.
-
Budget is constrained (<$10/sample).
-
-
Use GC-MS when:
-
Legal or regulatory compliance is required (Definitive ID).
-
The water contains Triclopyr or 2,4,5-T (ELISA will give false positives).
-
You need ultra-trace detection (< 50 ng/L).
-
Decision Logic Diagram
Figure 2: Strategic decision tree for selecting the appropriate analytical method based on throughput, sensitivity, and matrix complexity.
References
-
Draper, W. M., et al. (2016).[2] "Lowering detection limits for 1,2,3-trichloropropane in water using solid phase extraction coupled to purge and trap sample introduction in an isotope dilution GC-MS method." Chemosphere.
-
Manclús, J. J., et al. (1996). "Development of an Enzyme-Linked Immunosorbent Assay for 3,5,6-Trichloro-2-pyridinol. 2. Assay Optimization and Application to Environmental Water Samples." Journal of Agricultural and Food Chemistry.
-
Krall, A. L., et al. (2022). "Comparison of the results of enzyme-linked immunosorbent assay (ELISA) to mass-spectrometry based analytical methods for six unregulated contaminants in source water and finished drinking-water samples." U.S. Geological Survey Scientific Investigations Report.
-
Buch, A., et al. (2006). "MTBSTFA derivatization for GC-MS analysis of polar compounds." NASA / SAM Experiments.[3]
-
California State Water Resources Control Board. (2002). "Determination of 1,2,3-Trichloropropane in Drinking Water by Purge and Trap Gas Chromatography/Mass Spectrometry." Method SRL-524M.
Sources
A Comparative Guide to the Environmental Impact of Chlorpyrifos Synthesis Routes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorpyrifos, a broad-spectrum organophosphate insecticide, has been a staple in global agriculture for decades, prized for its efficacy and relatively low cost.[1] However, its widespread use has raised significant environmental and health concerns.[2][3] As regulatory scrutiny intensifies and the principles of green chemistry gain prominence, a critical examination of the manufacturing processes of such agrochemicals is imperative. This guide provides an in-depth comparison of the primary synthesis routes for chlorpyrifos, with a focus on their environmental impact. By analyzing raw material hazards, waste generation, and the toxicity of intermediates, this document aims to equip researchers and chemical industry professionals with the knowledge to evaluate and potentially innovate more sustainable manufacturing pathways.
The core of chlorpyrifos synthesis lies in the coupling of two key intermediates: 3,5,6-trichloro-2-pyridinol (TCPy) and O,O-diethylthiophosphoryl chloride (DETC).[4] The environmental footprint of the final product is largely dictated by the synthetic pathways chosen to produce these precursors. This guide will dissect the common routes to both TCPy and DETC, culminating in a comparative analysis of the overall chlorpyrifos production process.
Synthesis of the Core Intermediates: A Comparative Analysis
3,5,6-Trichloro-2-pyridinol (TCPy) Synthesis
TCPy is the heterocyclic backbone of the chlorpyrifos molecule.[5] Its synthesis is a critical step, with various routes presenting different environmental challenges.
Route 1A: From 2,3,5,6-Tetrachloropyridine
This route involves the alkaline hydrolysis of 2,3,5,6-tetrachloropyridine.[6][7] While seemingly straightforward, the process requires harsh conditions and generates significant waste.
-
Environmental Concerns:
-
Raw Materials: 2,3,5,6-tetrachloropyridine is a persistent and toxic chlorinated hydrocarbon.
-
Reaction Conditions: The use of high temperatures (95-120°C) and pressure necessitates significant energy input.[6]
-
Waste Generation: The reaction produces a considerable amount of saline wastewater containing unreacted starting material and byproducts, which requires extensive treatment.[7] The use of phase-transfer catalysts, such as benzyltrimethylammonium chloride, can also contribute to the organic load of the effluent.[6]
-
Route 1B: From Trichloroacyl Chloride and Acrylonitrile
An alternative pathway involves the copper-catalyzed addition between trichloroacyl chloride and acrylonitrile.[8]
-
Environmental Concerns:
-
Raw Materials: Acrylonitrile is a highly toxic and carcinogenic substance. Trichloroacyl chloride is also a hazardous chemical.
-
Catalyst: While copper catalysts are effective, their disposal and potential leaching into waste streams are environmental concerns.
-
Solvents: The use of high-boiling point solvents like nitrobenzene poses significant environmental and health risks due to their toxicity and difficulty in removal.[8]
-
O,O-Diethylthiophosphoryl Chloride (DETC) Synthesis
DETC is the organophosphate component that imparts insecticidal activity to chlorpyrifos. Its synthesis also presents multiple routes with varying environmental impacts.[9]
Route 2A: The Phosphorus Pentasulfide Method
This is a widely used industrial method that involves the reaction of phosphorus pentasulfide with ethanol, followed by chlorination.[10][11]
-
Environmental Concerns:
-
Raw Materials: Phosphorus pentasulfide is a flammable solid that reacts with water to release toxic hydrogen sulfide gas. Chlorine gas is highly toxic and corrosive.[10][11]
-
Byproducts: The initial reaction produces hydrogen sulfide, a flammable and highly toxic gas.[10] The chlorination step can lead to the formation of chlorinated byproducts.
-
Hazards: The process involves handling highly toxic and reactive chemicals, necessitating stringent safety protocols.[11][12] DETC itself is toxic by inhalation, ingestion, and skin contact, and it is corrosive.[9][13] It also reacts with moisture to produce toxic and corrosive fumes.[14]
-
Route 2B: The Phosphorus Trichloride Method
An alternative approach starts with phosphorus trichloride, which is reacted with ethanol and then sulfuryl chloride or sulfur.
-
Environmental Concerns:
-
Raw Materials: Phosphorus trichloride is a highly corrosive and toxic chemical that reacts violently with water.
-
Complexity: This route can be more complex and may generate a wider array of byproducts, complicating purification and waste treatment.
-
The Final Step: Coupling and Overall Process Comparison
The final stage of chlorpyrifos synthesis involves the condensation reaction of TCPy (or its sodium salt, sodium 3,5,6-trichloropyridin-2-olate) with DETC.[4][15] This step is typically carried out in a solvent.
Method 1: Organic Solvent-Based Synthesis
Traditionally, this reaction is performed in organic solvents like dimethylformamide or toluene.[4][15]
-
Environmental Impact:
-
Solvent Use: The use of large volumes of volatile organic compounds (VOCs) contributes to air pollution and poses occupational health risks.
-
Waste: The process generates solvent-contaminated wastewater and solid waste, requiring costly and energy-intensive treatment and disposal.[15]
-
Method 2: Aqueous-Based Synthesis with Phase-Transfer Catalysis
More modern approaches utilize water as a solvent in conjunction with a phase-transfer catalyst.[6][15]
-
Environmental Advantages:
-
Reduced VOCs: The elimination of organic solvents significantly reduces air emissions and improves worker safety.[15]
-
Waste Reduction: While it still generates aqueous waste, the overall volume and toxicity can be lower compared to solvent-based methods.[7] The catalyst can often be recycled, further minimizing waste.
-
Comparative Data Summary
| Synthesis Route | Key Raw Materials | Major Environmental Concerns | Green Chemistry Metrics (Qualitative) |
| TCPy from Tetrachloropyridine | 2,3,5,6-Tetrachloropyridine, Caustic Soda | Persistent raw material, high energy consumption, saline wastewater.[6][7] | Poor Atom Economy, High E-Factor |
| TCPy from Trichloroacyl Chloride | Trichloroacyl Chloride, Acrylonitrile, Copper Catalyst | Highly toxic and carcinogenic raw materials, hazardous solvents (e.g., nitrobenzene), catalyst waste.[8] | Poor Atom Economy, High E-Factor |
| DETC from Phosphorus Pentasulfide | Phosphorus Pentasulfide, Ethanol, Chlorine | Highly toxic and flammable raw materials, generation of H2S gas, hazardous byproducts.[10][11] | Moderate Atom Economy, High E-Factor |
| Final Coupling: Organic Solvent | TCPy, DETC, Organic Solvent (e.g., Toluene) | Use of volatile organic compounds, solvent-contaminated waste streams.[15] | Low Process Mass Intensity (favorable), but high environmental impact of solvent |
| Final Coupling: Aqueous PTC | TCPy, DETC, Water, Phase-Transfer Catalyst | Aqueous waste stream, potential for catalyst deactivation and disposal.[6][15] | Higher Process Mass Intensity (less favorable), but significantly lower solvent-related impact |
Experimental Protocols
Protocol 1: Synthesis of 3,5,6-Trichloro-2-pyridinol from 2,3,5,6-Tetrachloropyridine [6]
-
Charge a three-necked flask with 43.4 g (0.2 mol) of 2,3,5,6-tetrachloropyridine and 240 mL of deionized water.
-
Heat the mixture to 95°C with stirring.
-
Slowly add 39.53 g (0.60 mol, 85% purity) of potassium hydroxide, adjusting the pH to 9.5-10.
-
Maintain the temperature and stirring for 30 minutes.
-
Filter the hot solution to remove insoluble impurities.
-
Transfer the filtrate to a 500 mL autoclave and add 0.18 g of potassium hydroxide and a phase-transfer catalyst (e.g., benzyltrimethylammonium chloride).
-
Seal the autoclave, and heat to 120°C for 4 hours with stirring.
-
Cool the reaction to 25°C and adjust the pH to 4.0-4.5 with 15% hydrochloric acid.
-
Filter the resulting solid, wash with deionized water, and dry to obtain 3,5,6-trichloro-2-pyridinol.
Protocol 2: Synthesis of O,O-diethyl thiophosphoryl chloride [10]
-
In a suitable reactor, add 260 kg of O,O-diethyl phosphorodithioate.
-
Begin stirring and heat the contents to 75°C.
-
Introduce 100 kg of chlorine gas (Cl2) while maintaining the temperature.
-
Keep the reaction mixture warm for 1 hour after the addition of chlorine is complete.
-
Cool the mixture to 10°C and filter.
-
Distill the filtrate under high vacuum to obtain 238 kg of O,O-diethyl thiophosphoryl chloride.
Visualizing the Synthesis Pathways
Caption: Comparative workflow of major chlorpyrifos synthesis routes.
Environmental Fate and Degradation of Chlorpyrifos and Key Intermediates
The environmental impact of a synthesis route is not solely confined to the factory. The persistence and toxicity of the final product, its metabolites, and any unreacted intermediates are crucial considerations.
-
Chlorpyrifos: It is moderately persistent in the environment, with its degradation influenced by factors like pH, temperature, and microbial activity.[16][17] The half-life in soil can range from a few days to several years.[17][18]
-
Chlorpyrifos-oxon: This is a major transformation product of chlorpyrifos, formed through oxidative desulfonation.[16][19] It is often more toxic than the parent compound.[17]
-
3,5,6-Trichloro-2-pyridinol (TCPy): TCPy is the primary degradation product of chlorpyrifos.[3][16] It is more mobile in soil than chlorpyrifos and can persist for extended periods, posing a risk of groundwater contamination.[17] TCPy has also been associated with adverse health effects.[20]
Conclusion and Future Perspectives
The synthesis of chlorpyrifos, a globally significant insecticide, presents a classic case study in the environmental challenges of chemical manufacturing. The traditional routes, while commercially established, rely on hazardous raw materials, energy-intensive processes, and generate substantial waste streams.
From an environmental perspective, the "greener" synthesis of chlorpyrifos would involve:
-
Aqueous-based final coupling: The move away from organic solvents in the final condensation step is a significant improvement, reducing VOC emissions and the generation of hazardous solvent waste.[15]
-
Safer intermediates: The development of alternative, less hazardous routes to both TCPy and DETC is the most critical area for future research. This could involve biocatalysis or the use of less toxic starting materials.
-
Waste Valorization: Investigating methods to convert byproducts into valuable chemicals would improve atom economy and reduce the overall environmental burden.
While the future of chlorpyrifos itself is under debate in many regions due to its neurotoxicity and environmental persistence, the principles learned from analyzing its synthesis are broadly applicable.[2][21] For researchers and professionals in the chemical industry, the continuous pursuit of greener synthetic pathways is not just an academic exercise but a necessity for sustainable development and regulatory compliance.
References
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Chlorpyrifos. Available from: [Link]
-
U.S. Environmental Protection Agency (EPA). APPENDIX 3-1: Environmental Transport and Fate Data Analysis for Chlorpyrifos. Available from: [Link]
-
Scribd. Manufacturing Process of Chlorpyrifos TC. Available from: [Link]
-
Ningbo Tide Imp. & Exp. Co., Ltd. (2024). Production and Manufacturing Techniques of Chlorpyrifos Granules in Modern Agricultural Practices. Available from: [Link]
-
ChemBK. DETC. Available from: [Link]
-
Gouin, T., et al. (2013). Fate in the environment and long-range atmospheric transport of the organophosphorus insecticide, chlorpyrifos and its oxon. Environmental Pollution, 173, 1-9. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12549197, Diethylthiophosphoryl chloride. Available from: [Link]
-
American Chemical Society. Metrics of Green Chemistry and Sustainability. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2730, Chlorpyrifos. Available from: [Link]
- Google Patents. CN102443024A - Production method for synthesizing chlorpyrifos by taking tetrachloropyridine as raw material.
-
ResearchGate. (2023). Insight into the environmental fate, hazard, detection, and sustainable degradation technologies of chlorpyrifos—an organophosphorus pesticide. Available from: [Link]
- Google Patents. CN102532195A - Method for synthesis of chlorpyrifos.
-
ResearchGate. (2008). The synthesis of 3,5,6-trichloropyridin-2-ol and its wave-spectrum characteristics. Available from: [Link]
-
Wikipedia. TCPy. Available from: [Link]
-
MDPI. (2022). Environmental and Human Health Hazards from Chlorpyrifos, Pymetrozine and Avermectin Application in China under a Climate Change Scenario: A Comprehensive Review. Available from: [Link]
-
Haz-Map. Diethylthiophosphoryl chloride. Available from: [Link]
-
International Labour Organization (ILO). ICSC 0448 - DIETHYLTHIOPHOSPHORYL CHLORIDE(OBSOLETE). Available from: [Link]
-
Yale University. METRICS - Green Chemistry Toolkit. Available from: [Link]
-
GOV.UK. Chlorpyrifos Draft risk profile. Available from: [Link]
-
MDPI. (2022). Green Chemistry Metrics, A Review. Available from: [Link]
-
Food and Agriculture Organization of the United Nations (FAO). fao specifications and evaluations for agricultural pesticides chlorpyrifos. Available from: [Link]
-
National Center for Biotechnology Information. (2016). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. Available from: [Link]
-
ResearchGate. (2025). Green chemistry metrics. Available from: [Link]
-
Australian Pesticides and Veterinary Medicines Authority. Review of Chlorpyrifos - Interim review - Environmental Assessment. Available from: [Link]
-
GOV.UK. (2024). Chlorpyrifos risk management evaluation: second draft. Available from: [Link]
-
Exposome-Explorer. 3,5,6-Trichloro-2-pyridinol (TCPy) (Compound). Available from: [Link]
-
Royal Society of Chemistry. (2021). Chlorpyrifos in environment and food: a critical review of detection methods and degradation pathways. Available from: [Link]
-
Canadian Council of Ministers of the Environment. Canadian water quality guidelines for the protection of aquatic life: Chlorpyrifos. Available from: [Link]
-
Taylor & Francis Online. (2025). Chlorpyrifos Pollutants in the Environment and Their Removal by Environmental-Based Remediation Approaches. Available from: [Link]
Sources
- 1. Production and Manufacturing Techniques of Chlorpyrifos Granules in Modern Agricultural Practices [cnagrochem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. TCPy - Wikipedia [en.wikipedia.org]
- 6. 3,5,6-Trichloro-2-pyridinol synthesis - chemicalbook [chemicalbook.com]
- 7. CN102443024A - Production method for synthesizing chlorpyrifos by taking tetrachloropyridine as raw material - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Diethylthiophosphoryl chloride | C4H10ClO2PS | CID 12549197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. chembk.com [chembk.com]
- 12. Diethylthiophosphoryl chloride - Hazardous Agents | Haz-Map [haz-map.com]
- 13. ICSC 0448 - DIETHYLTHIOPHOSPHORYL CHLORIDE(OBSOLETE) [chemicalsafety.ilo.org]
- 14. DIETHYLTHIOPHOSPHORYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. CN102532195A - Method for synthesis of chlorpyrifos - Google Patents [patents.google.com]
- 16. www3.epa.gov [www3.epa.gov]
- 17. ageconsearch.umn.edu [ageconsearch.umn.edu]
- 18. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 19. Fate in the environment and long-range atmospheric transport of the organophosphorus insecticide, chlorpyrifos and its oxon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Chlorpyrifos in environment and food: a critical review of detection methods and degradation pathways - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
Assessing the Developmental Neurotoxicity of Tricresyl Phosphate (TCP): A Comparative Guide to Modern Testing Paradigms
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental models and methodologies for assessing the developmental neurotoxicity (DNT) of tricresyl phosphate (TCP). Commercial TCP is not a single entity but a complex mixture of isomers, with the tri-ortho-cresyl phosphate (ToCP) isomer historically identified as the primary agent behind organophosphate-induced delayed neuropathy (OPIDN)[1][2][3]. However, emerging in vitro data challenge this narrow view, suggesting that non-ortho isomers and commercial mixtures also contribute significantly to neurotoxicity through diverse mechanisms[3][4][5]. This guide moves beyond historical context to equip researchers with the knowledge to select and implement robust, modern testing strategies for evaluating the risks posed by these compounds during critical windows of neurodevelopment.
The Mechanistic Underpinnings of TCP Neurotoxicity
Understanding the "how" is critical to designing experiments that ask the right questions. While OPIDN is the classical endpoint for TCP toxicity, developmental exposures may trigger more subtle, non-classical effects.
The Canonical Pathway: Neuropathy Target Esterase (NTE) Inhibition
The primary, well-established mechanism for OPIDN involves the inhibition of Neuropathy Target Esterase (NTE), a membrane-bound enzyme in the endoplasmic reticulum[6][7]. The process is a two-step molecular interaction:
-
Inhibition: Neuropathic organophosphates, like the active metabolites of ToCP, phosphorylate the active site of NTE.
-
Aging: A subsequent conformational change occurs where an R-group is cleaved from the phosphorylated enzyme. This "aged" NTE-OP complex is irreversible and is the initiating event for the subsequent distal axon degeneration that characterizes OPIDN[7].
Inhibition of NTE in lymphocytes is a validated biomarker for exposure to neuropathic OPs[8]. However, a critical threshold of NTE inhibition (around 70%) must be reached to trigger OPIDN, and long-term, low-dose exposures may inhibit NTE without causing overt neuropathy, the long-term consequences of which are not fully understood[2].
Beyond NTE: Alternative Mechanisms in Developmental Neurotoxicity
Recent studies reveal that TCP isomers can perturb neuronal function through mechanisms independent of NTE, which are highly relevant to DNT. These include:
-
Disruption of Calcium Homeostasis: Various TCP isomers, not just ToCP, have been shown to reduce Ca2+ influx in response to glutamate and KCl stimulation in primary cortical neurons[9]. ToCP, specifically, was found to have a potent effect on glutamate receptors even at low nanomolar concentrations[9].
-
Alteration of Neuronal Electrical Activity: While acute exposure has limited effects, prolonged (48h) exposure to a majority of TCP isomers and mixtures markedly decreases spontaneous neuronal electrical activity in vitro[3][4].
-
Impact on Cell Cycle and Apoptosis: Other organophosphates have been shown to disrupt DNT by targeting genes that regulate the cell cycle and apoptosis in developing neural cells, at exposure levels below the threshold for cholinesterase inhibition[10][11]. This suggests a direct, non-cholinergic mechanism of toxicity on neural precursor cells.
-
Inhibition of Neurite Outgrowth: ToCP and some commercial TCP mixtures can reduce the average length and complexity of neurite networks in cultured neurons, a key process in brain development[4][9].
These alternative mechanisms highlight that an over-reliance on NTE inhibition as the sole endpoint may underestimate the developmental neurotoxicity risk of commercial TCP mixtures.
Diagram 1: Proposed Mechanistic Pathways of TCP Neurotoxicity
Caption: Key molecular initiating events and adverse outcomes in TCP neurotoxicity.
A Comparative Guide to Experimental Models for DNT Assessment
The choice of an experimental model is a critical decision that dictates the relevance, throughput, and cost of a study. No single model is perfect; rather, an integrated approach using complementary systems provides the most comprehensive assessment.
In Vitro Models: Probing Cellular and Molecular Mechanisms
In vitro systems are indispensable for mechanistic studies and higher-throughput screening, allowing for the dissection of cellular events in a controlled environment[12][13][14].
-
Primary Rodent Cortical Neurons: These cultures are a well-established model that provides a high degree of biological relevance.
-
Rationale: They form complex, spontaneously active neural networks, making them ideal for studying effects on neurite outgrowth, synaptogenesis, and network function[12].
-
Key Endpoints: Cell viability, neurite morphology, spontaneous electrical activity (via microelectrode arrays - MEAs), and calcium signaling[4][9].
-
Trustworthiness: Data from these systems have shown that different TCP isomers, including non-ortho variants, can be roughly equipotent in reducing neuronal electrical activity, a finding not apparent from in vivo OPIDN studies[3][4].
-
-
Human iPSC-Derived Neurons: This cutting-edge model offers the highest degree of human relevance, mitigating issues of interspecies extrapolation.
-
Rationale: iPSCs can be differentiated into specific neuronal subtypes or complex co-cultures (e.g., neurons and glia), providing a powerful platform for modeling human neurodevelopment in a dish[15][16].
-
Key Endpoints: Neuronal differentiation efficiency, neurite outgrowth dynamics (live-cell imaging), synapse formation, and network activity[16].
-
Trustworthiness: This system allows for testing on cells with diverse genetic backgrounds and is ideal for mechanistic studies and disease modeling in a human context[16].
-
-
Immortalized Neuronal Cell Lines (e.g., PC12, SH-SY5Y): These are robust, highly proliferative cell lines used for initial toxicity screening.
-
Rationale: Their ease of culture and scalability make them suitable for high-throughput screening (HTS) to prioritize compounds for further testing[10][17].
-
Key Endpoints: Cytotoxicity and neurite outgrowth following differentiation with agents like Nerve Growth Factor (NGF)[17].
-
Causality Caveat: As they are transformed cell lines, their physiology differs from primary neurons. Positive hits should always be validated in more physiologically relevant systems.
-
Alternative In Vivo Models: Bridging the Gap to Whole-Organism Effects
While in vitro models are powerful, they cannot fully recapitulate the complexity of a living organism[15]. Alternative animal models offer a cost-effective and ethically considerate means to assess systemic toxicity.
-
Zebrafish (Danio rerio) Larvae: The zebrafish has emerged as a premier model for DNT screening[18][19][20].
-
Rationale: Its rapid, external, and transparent embryonic development allows for real-time visualization of neurodevelopmental processes[18][21]. Zebrafish share high genetic homology with humans and possess a conserved central nervous system structure[18][19][21]. Their small size enables high-throughput screening in multi-well plates[18][19].
-
Key Endpoints: Gross morphological defects, apoptosis in the developing brain, motor neuron integrity, and, critically, complex locomotor behavior in response to light/dark stimuli[18][22].
-
Trustworthiness: Behavioral assays in zebrafish are highly sensitive and can detect functional neurotoxicity even in the absence of overt morphological changes, providing a strong correlation with mammalian data[18][22].
-
Traditional In Vivo Models: The Regulatory Gold Standard
-
Rodent Models (Rats, Mice): These models remain the standard for regulatory DNT testing due to their physiological similarity to humans and the extensive historical database available[23][24].
-
Rationale: They are essential for evaluating long-term neurobehavioral outcomes, such as learning, memory, and motor function, that cannot be fully assessed in simpler models[12][23].
-
Key Endpoints: Cognitive deficits, locomotor impairments, anxiety-like behaviors, and detailed neuropathology of the brain[23][24].
-
Causality Caveat: Rodent studies are low-throughput, expensive, and raise significant ethical considerations regarding animal welfare[12][20]. The timing of brain development in rodents also differs from humans, requiring careful consideration when designing exposure paradigms[23].
-
Data Synthesis: Comparing Models and TCP Isomer Toxicity
Quantitative data from the literature allows for a direct comparison of the neurotoxic potential of different TCP isomers and the strengths of various testing platforms.
Table 1: Comparative In Vitro Neurotoxicity of TCP Isomers and Mixtures
| Compound/Mixture | Model System | Endpoint | Observation | Concentration | Reference |
| ToCP | Primary Rat Cortical Neurons | Cytotoxicity (IC50) | Low cytotoxicity | ≥ 80 µM | [9] |
| Neurite Network Reduction | Significant reduction in size/complexity | 10 µM | [9] | ||
| Glutamate Receptor Function | Specific reduction in Ca2+ influx | 100 nM | [9] | ||
| Electrical Activity | Marked decrease after 48h | 10 µM | [4] | ||
| TmCP & TpCP | Primary Rat Cortical Neurons | Cytotoxicity (IC50) | Low cytotoxicity | ≥ 80 µM | [9] |
| Neurite Network Reduction | No significant effect | 10 µM | [9] | ||
| Electrical Activity | Marked decrease after 48h | 10 µM | [4] | ||
| Commercial TCP Mix | Primary Rat Cortical Neurons | Cytotoxicity (IC50) | Low cytotoxicity | ≥ 80 µM | [9] |
| Neurite Network Reduction | No significant effect | 10 µM | [9] | ||
| Electrical Activity | Marked decrease after 48h | 10 µM | [4] | ||
| CBDP (ToCP Metabolite) | Primary Rat Cortical Neurons | Cytotoxicity (IC50) | Higher cytotoxicity | ~15 µM | [9] |
| Neurite Network Reduction | No effect | Up to 10 µM | [9] |
This table synthesizes data showing that while ToCP is uniquely potent in affecting neurite structure and glutamate receptors at low concentrations, other isomers and mixtures are equipotent in disrupting overall neuronal network function after prolonged exposure. Furthermore, the active metabolite CBDP is significantly more cytotoxic than the parent compounds.
Table 2: Objective Comparison of Experimental Models for TCP DNT Assessment
| Feature | In Vitro (Cell-Based) | Zebrafish Larvae | Rodent Models |
| Physiological Relevance | Moderate to High (iPSC) | High (whole organism) | Very High |
| Human Translatability | High (with human cells) | Good (conserved pathways) | Good (extensive database) |
| Throughput | High | High | Low |
| Cost | Low | Low-Moderate | High |
| Ethical Concern (3Rs) | Replacement/Reduction | Reduction/Refinement | High Concern |
| Key DNT Endpoints | Neurite Outgrowth, Synaptogenesis, Cell Proliferation/Death, Electrical Function | Morphogenesis, Apoptosis, Locomotor Behavior, Sensorimotor Function | Learning, Memory, Motor Function, Social Behavior, Neuropathology |
| Best Application | Mechanistic studies, high-throughput screening, prioritizing compounds | Rapid DNT screening, identifying behavioral deficits, bridging in vitro/mammalian | Regulatory testing, assessing complex cognitive/behavioral outcomes |
Field-Proven Experimental Protocols
The following protocols are self-validating systems, providing detailed steps for key assays in the assessment of TCP's developmental neurotoxicity.
Protocol 1: In Vitro Neurite Outgrowth Assessment in Primary Neurons
This protocol describes a quantitative, image-based method to assess the effects of TCP on neurite development.
Rationale: Neurite outgrowth is a fundamental process in the formation of neural circuits, and its disruption is a sensitive indicator of developmental neurotoxicity[25]. This endpoint assay uses immunofluorescence to specifically label neurons and their processes for robust analysis[26].
Methodology:
-
Cell Plating: Plate primary cortical neurons (e.g., from E18 rat embryos) onto 96-well microplates pre-coated with poly-D-lysine. Culture in a suitable neuron-specific medium.
-
Compound Exposure: After allowing neurons to adhere and begin extending neurites (typically 24-48 hours in culture), introduce TCP isomers or mixtures at a range of concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a positive control known to inhibit neurite outgrowth.
-
Incubation: Incubate cells with the compounds for a defined period relevant to developmental processes (e.g., 24-72 hours).
-
Fixation & Staining:
-
Gently wash the cells with pre-warmed phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with a blocking buffer (e.g., 5% goat serum in PBS) for 1 hour.
-
Incubate with a primary antibody specific for a neuronal marker, such as anti-βIII-Tubulin or anti-MAP2, overnight at 4°C[16].
-
Wash three times with PBS.
-
Incubate with a fluorescently-conjugated secondary antibody and a nuclear counterstain (e.g., DAPI) for 1-2 hours at room temperature, protected from light[16].
-
-
Imaging: Acquire images using an automated high-content imaging system. Capture multiple fields per well to ensure representative sampling.
-
Analysis: Use automated image analysis software (e.g., Agilent Gen5, ImageJ with NeuriteJ plugin) to quantify key parameters[26]:
-
Total neurite length per neuron
-
Number of neurites per neuron
-
Number of branch points per neuron
-
Cell count (for concurrent cytotoxicity assessment)
-
-
Data Interpretation: Normalize neurite outgrowth parameters to the vehicle control. Generate dose-response curves to determine IC50 values for neurite inhibition.
Protocol 2: Zebrafish Developmental Neurotoxicity and Locomotor Assay
This protocol provides a high-throughput method to screen for DNT, integrating morphological and behavioral endpoints.
Rationale: This in vivo assay captures the effects of a chemical on the developing nervous system as a whole, culminating in a highly sensitive behavioral readout that reflects the integrity of underlying neural circuits[18][27].
Methodology:
-
Embryo Collection & Staging: Collect newly fertilized zebrafish embryos and raise them in standard embryo medium.
-
Compound Exposure: At 6 hours post-fertilization (hpf), array healthy embryos into a 96-well plate (one embryo per well).
-
Static Exposure Paradigm: Replace the embryo medium with solutions of TCP isomers or mixtures at various concentrations. Include a vehicle control and a positive control (e.g., a known neurotoxicant).
-
Incubation: Incubate the plate at 28.5°C for 5 days. Refresh the exposure solutions daily to maintain nominal concentrations.
-
Morphological Assessment (Daily): From 24 hpf to 120 hpf (5 days post-fertilization), screen embryos under a stereomicroscope for a battery of developmental endpoints, including mortality, hatching rate, and morphological malformations (e.g., body axis defects, edema, craniofacial abnormalities).
-
Locomotor Behavior Assay (120 hpf):
-
Transfer the 96-well plate to an automated behavioral analysis system capable of tracking larval movement and controlling illumination.
-
Allow larvae to acclimate to the system for a period in the dark.
-
Subject the larvae to a standardized light/dark transition protocol (e.g., 5 minutes light, 5 minutes dark, repeated for 3 cycles).
-
The system's software will record the total distance moved, velocity, and changes in activity during the light vs. dark phases.
-
-
Data Analysis:
-
Analyze morphological data to determine the teratogenic potential and the maximum non-teratogenic concentration.
-
Analyze locomotor data by quantifying the total distance moved during dark and light phases. Typically, healthy larvae show a burst of activity in response to darkness (scotophobia) and reduced activity in the light.
-
A blunted or hyperactive response to the light/dark transition is a sensitive indicator of functional neurotoxicity.
-
-
Data Interpretation: Compare treatment groups to the vehicle control using appropriate statistical tests (e.g., ANOVA). A significant alteration in behavior at non-teratogenic concentrations suggests a specific developmental neurotoxic effect.
Diagram 2: Zebrafish DNT Screening Workflow
Caption: A streamlined workflow for assessing developmental neurotoxicity using zebrafish.
References
-
In vitro neurotoxic hazard characterization of different tricresyl phosphate (TCP) isomers and mixtures. (2016). PubMed. [Link]
-
Zebrafish as a model for developmental neurotoxicity testing. (n.d.). PubMed. [Link]
-
Zebrafish Models for Developmental Neurotoxicity Studies. (2025). ZeClinics. [Link]
-
Alternative methods for determining neurotoxicity. (n.d.). Animal Welfare Body Utrecht. [Link]
-
The Utility of Zebrafish as a Model for Screening Developmental Neurotoxicity. (2018). Frontiers. [Link]
-
Zebrafish as a systems toxicology model for developmental neurotoxicity testing. (n.d.). PubMed. [Link]
-
Zebrafish as a Model for Developmental Neurotoxicity Assessment: The Application of the Zebrafish in Defining the Effects of Arsenic, Methylmercury, or Lead on Early Neurodevelopment. (n.d.). MDPI. [Link]
-
In vitro neurotoxic hazard characterization of different tricresyl phosphate (TCP) isomers and mixtures | Request PDF. (n.d.). ResearchGate. [Link]
-
Neurotoxicity Assay Using Alternative Models. (n.d.). Biobide. [Link]
-
Developmental neurotoxicity of the organophosphorus insecticide chlorpyrifos: from clinical findings to preclinical models and potential mechanisms. (n.d.). PMC. [Link]
-
A Rapid, Inexpensive High Throughput Screen Method for Neurite Outgrowth. (n.d.). PMC. [Link]
-
Agilent BioTek Neurite Outgrowth Analysis. (n.d.). Agilent. [Link]
-
Integrated Approach for Testing and Assessment for Developmental Neurotoxicity (DNT) to Prioritize Aromatic Organophosphorus Flame Retardants. (n.d.). MDPI. [Link]
-
DEVELOPMENTAL NEUROTOXICITY OF ORGANOPHOSPHATES TARGETS CELL CYCLE AND APOPTOSIS, REVEALED BY TRANSCRIPTIONAL PROFILES IN VIVO AND IN VITRO. (n.d.). PMC. [Link]
-
Tricresyl Phosphate Neurotoxicity Potential. (n.d.). UNH Scholars Repository. [Link]
-
A Neurite Outgrowth Assay and Neurotoxicity Assessment with Human Neural Progenitor Cell-Derived Neurons. (2020). PubMed. [Link]
-
Neurite Outgrowth Assays. (n.d.). Charles River Laboratories. [Link]
-
Tri-p-cresyl phosphate. (n.d.). PubChem. [Link]
-
(PDF) Alternative Methods to Animal Experiments in Toxicity Testing. (n.d.). ResearchGate. [Link]
-
Developmental neurotoxicity of organophosphates targets cell cycle and apoptosis, revealed by transcriptional profiles in vivo and in vitro. (n.d.). PubMed. [Link]
-
Developmental Toxicities in Zebrafish Embryos Exposed to Tri-o-cresyl Phosphate. (2023). MDPI. [Link]
-
In vitro neurotoxic hazard characterization of different tricresyl phosphate (TCP) isomers and mixtures. (2016). Ovid. [Link]
-
Neurotoxicity in Preclinical Models of Occupational Exposure to Organophosphorus Compounds. (n.d.). Frontiers. [Link]
-
Neurotoxic esterase (NTE) assay: optimized conditions based on detergent-induced shifts in the phenol/4-aminoantipyrine chromophore spectrum. (n.d.). PubMed. [Link]
-
Biosensor assay of neuropathy target esterase in whole blood as a new approach to OPIDN risk assessment: review of progress. (n.d.). PubMed. [Link]
-
Alternatives to animal testing. (n.d.). Wikipedia. [Link]
-
Differentiating Toxic and Nontoxic Tricresyl Phosphate Isomers Using Ion-Molecule Reactions with Oxygen. (2023). PubMed. [Link]
-
Alternatives to animal testing: A review. (n.d.). PMC. [Link]
-
Beyond Cholinesterase Inhibition: Developmental Neurotoxicity of Organophosphate Ester Flame Retardants and Plasticizers. (2021). PMC. [Link]
-
The standard procedure to determine NTE activity. (n.d.). ResearchGate. [Link]
-
Neurotoxic Esterase (NTE) Assay: Optimized Conditions Based on Detergent-Induced Shifts in the Phenol/4-Aminoantipyrine Chromophore Spectrum. (2025). ResearchGate. [Link]
-
In vitro and in vivo models for developmental neurotoxicity screening. (n.d.). ResearchGate. [Link]
-
A Mechanism for Organophosphate-Induced Delayed Neuropathy. (2006). PubMed. [Link]
-
Trichloropropane and dichlorohydrin associated with painful peripheral neurotoxicity. (2013). PubMed. [Link]
-
Assessment of neurotoxic effects of tri-cresyl phosphates (TCPs) and cresyl saligenin phosphate (CBDP) using a combination of in vitro techniques. (n.d.). PubMed. [Link]
-
A rodent model of human organophosphate exposure producing status epilepticus and neuropathology. (2016). PubMed. [Link]
-
Organophosphate Insecticide Toxicity in Neural Development, Cognition, Behaviour and Degeneration: Insights from Zebrafish. (2022). MDPI. [Link]
-
Characteristics of in vitro models vs. in vivo neurotoxicity testing. (n.d.). ResearchGate. [Link]
-
Revolutionizing developmental neurotoxicity testing : a journey from animal models to advanced in vitro systems. (2017). KOPS. [Link]
-
Mechanisms of Chemotherapy-Induced Peripheral Neuropathy. (n.d.). MDPI. [Link]
-
Chemotherapy-Induced Peripheral Neuropathy: A Recent Update on Pathophysiology and Treatment. (n.d.). MDPI. [Link]
-
(PDF) Organophosphate-Induced Delayed Polyneuropathy. (2025). ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scholars.unh.edu [scholars.unh.edu]
- 3. ovid.com [ovid.com]
- 4. In vitro neurotoxic hazard characterization of different tricresyl phosphate (TCP) isomers and mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A mechanism for organophosphate-induced delayed neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biosensor assay of neuropathy target esterase in whole blood as a new approach to OPIDN risk assessment: review of progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of neurotoxic effects of tri-cresyl phosphates (TCPs) and cresyl saligenin phosphate (CBDP) using a combination of in vitro techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DEVELOPMENTAL NEUROTOXICITY OF ORGANOPHOSPHATES TARGETS CELL CYCLE AND APOPTOSIS, REVEALED BY TRANSCRIPTIONAL PROFILES IN VIVO AND IN VITRO - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Developmental neurotoxicity of organophosphates targets cell cycle and apoptosis, revealed by transcriptional profiles in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Alternative methods for determining neurotoxicity | Animal Welfare Body Utrecht [ivd-utrecht.nl]
- 13. Alternatives to animal testing: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. blog.biobide.com [blog.biobide.com]
- 16. criver.com [criver.com]
- 17. A Rapid, Inexpensive High Throughput Screen Method for Neurite Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Zebrafish Models for Developmental Neurotoxicity Studies | ZeClinics [zeclinics.com]
- 19. Frontiers | The Utility of Zebrafish as a Model for Screening Developmental Neurotoxicity [frontiersin.org]
- 20. Zebrafish as a systems toxicology model for developmental neurotoxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Zebrafish as a model for developmental neurotoxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Developmental neurotoxicity of the organophosphorus insecticide chlorpyrifos: from clinical findings to preclinical models and potential mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A rodent model of human organophosphate exposure producing status epilepticus and neuropathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. A Neurite Outgrowth Assay and Neurotoxicity Assessment with Human Neural Progenitor Cell-Derived Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. agilent.com [agilent.com]
- 27. mdpi.com [mdpi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
